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Core Science & Biosynthesis

Foundational

The Stereochemical Switch: Biological Function and Signaling Mechanics of 1-Oleoyl-2-Palmitoyl-sn-Glycerol (OP-DAG)

Topic: Biological Function of 1-Oleoyl-2-Palmitoyl-sn-Glycerol in Lipid Signaling Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executive Summary In the hier...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Function of 1-Oleoyl-2-Palmitoyl-sn-Glycerol in Lipid Signaling Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the hierarchy of lipid second messengers, 1,2-diacyl-sn-glycerols (DAGs) function as the primary molecular switch for the Protein Kinase C (PKC) superfamily.[1][2][3] While 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG) is the canonical "fast" signal derived from phosphoinositide turnover, 1-oleoyl-2-palmitoyl-sn-glycerol (OP-DAG) represents a distinct functional class. Often derived from phosphatidylcholine (PC) hydrolysis or de novo synthesis, OP-DAG occupies a critical bifurcation point: it sustains the "chronic" phase of PKC signaling and serves as a direct, high-affinity substrate for triacylglycerol (TAG) storage.

This guide analyzes the structural determinants, signaling kinetics, and metabolic fate of OP-DAG, providing researchers with the protocols necessary to utilize this specific isomer as a precision tool in lipidomic profiling and kinase assays.

Part 1: Structural Biochemistry & Membrane Dynamics

The Isomer Specificity: OP-DAG vs. Canonical SAG

The biological activity of DAG is dictated by its acyl chain composition and stereochemistry. Unlike the canonical SAG (18:0/20:4), which is rapidly metabolized by DAG kinases (DGK) to terminate signaling, OP-DAG (18:1/16:0) presents a unique hydrophobic profile.

  • sn-1 Position (Oleoyl, 18:1): The presence of a monounsaturated kink at the sn-1 position (uncommon in conserved PI-derived DAGs) alters the packing density of the lipid bilayer.

  • sn-2 Position (Palmitoyl, 16:0): A saturated chain at sn-2 confers greater stability against oxidative stress compared to arachidonate-containing species.

Impact on Membrane Topology: OP-DAG acts as a "conical" lipid. Its small polar headgroup (hydroxyl) and splayed acyl chains induce negative curvature in the membrane monolayer. This curvature stress is the physical recruitment signal for C1-domain-containing proteins (PKC, RasGRP), facilitating their insertion into the membrane.

The "Signaling vs. Storage" Bifurcation

OP-DAG sits at the crossroads of two opposing cellular fates:

  • Signaling (The PC-PLC Pathway): Generated via the hydrolysis of PC (often by PC-PLC or PLD/PAP), OP-DAG mediates sustained PKC activation, often associated with cell proliferation and differentiation rather than the acute calcium mobilization associated with SAG.

  • Storage (The Kennedy Pathway): OP-DAG is a prime substrate for Diacylglycerol Acyltransferase (DGAT). Its saturation profile makes it an ideal backbone for "storage" TAGs, unlike SAG, which is typically recycled back into phospholipids.

Part 2: Signaling Mechanisms

Protein Kinase C (PKC) Activation Kinetics

While SAG triggers a rapid, transient burst of PKC activity, OP-DAG is associated with prolonged activation.

  • Mechanism: The C1 domain of PKC binds the DAG headgroup. The affinity is modulated by the "membrane residence time." OP-DAG, being less susceptible to rapid phosphorylation by arachidonate-specific DGK

    
    , persists longer in the membrane leaflet.
    
  • Isoform Specificity: OP-DAG effectively activates Conventional (PKC

    
    , 
    
    
    
    ,
    
    
    ) and Novel (PKC
    
    
    ,
    
    
    ) isoforms. However, its potency is often 2-3x lower than SAG due to the lack of the specific arachidonate moiety which interacts with hydrophobic clefts in some PKC isoforms.
Visualization of the Pathway

The following diagram illustrates the generation and bifurcation of OP-DAG signaling.

OPDAG_Pathway PC Phosphatidylcholine (18:1/16:0) OP_DAG 1-Oleoyl-2-Palmitoyl-sn-Glycerol (OP-DAG) PC->OP_DAG Hydrolysis PC_PLC PC-PLC PC_PLC->PC PKC_Active PKC-DAG Complex (Membrane Bound) OP_DAG->PKC_Active Recruitment (+PS/Ca2+) TAG Triacylglycerol (Lipid Droplet) OP_DAG->TAG Acylation (Storage) PA Phosphatidic Acid OP_DAG->PA Phosphorylation (Termination) PKC_Inactive PKC (Cytosolic) PKC_Inactive->PKC_Active Translocation DGAT DGAT1/2 DGAT->OP_DAG DGK DAG Kinase DGK->OP_DAG

Figure 1: The central role of OP-DAG in PC-derived signaling and lipid storage. Note the competition between PKC activation and DGAT-mediated sequestration.

Part 3: Experimental Protocols

Protocol: Preparation of OP-DAG Enriched LUVs (Large Unilamellar Vesicles)

Purpose: To create a defined membrane environment for in vitro PKC assays. DAGs are hydrophobic and cannot be added directly to aqueous buffers; they must be incorporated into lipid bilayers.

Reagents:

  • 1-Oleoyl-2-palmitoyl-sn-glycerol (OP-DAG) [>99% Purity]

  • Phosphatidylserine (PS) (Required cofactor for PKC)[1]

  • Phosphatidylcholine (PC) (Carrier lipid)

  • Buffer A: 20 mM HEPES, 100 mM KCl, pH 7.4

Workflow:

  • Molar Ratio Calculation: Prepare a lipid mixture with a molar ratio of PC:PS:OP-DAG (75:20:5) .

    • Note: Do not exceed 10 mol% DAG, as this disrupts vesicle stability and induces hexagonal phase formation.

  • Drying: Aliquot lipids dissolved in chloroform into a glass tube. Evaporate solvent under a gentle stream of nitrogen gas. Desiccate under vacuum for 2 hours to remove trace chloroform.

  • Hydration: Rehydrate the lipid film in Buffer A to a final lipid concentration of 1 mM. Vortex vigorously for 10 minutes (creates Multilamellar Vesicles - MLVs).

  • Sizing (Extrusion): Pass the suspension 11 times through a polycarbonate filter (100 nm pore size) using a mini-extruder.

    • Validation: The resulting suspension should be translucent (not milky). Verify size via Dynamic Light Scattering (DLS).

Protocol: Mixed Micelle Kinase Assay

Purpose: To quantify the specific activation potential of OP-DAG on PKC isoforms compared to a control (e.g., SAG or PMA).

ComponentConcentrationFunction
Reaction Buffer 20 mM HEPES (pH 7.4), 10 mM MgCl₂Basal environment
Calcium 100 μM CaCl₂Required for cPKC isoforms (

)
Substrate 20 μM Histone H1 or PKC-specific peptidePhosphorylation target
ATP 100 μM (plus [

-³²P]ATP tracer)
Phosphate donor
Lipid Activator 200 μM Triton X-100 mixed micelles containing 5 mol% OP-DAG + 15 mol% PSMimics membrane surface

Step-by-Step:

  • Micelle Formation: Dry down OP-DAG and PS. Resuspend in Triton X-100/Buffer solution. Sonicate for 5 mins in a bath sonicator.

  • Incubation: Mix Enzyme (PKC), Substrate, and Calcium in the reaction tube.

  • Initiation: Add the Lipid/Triton micelles. Incubate for 5 mins at 30°C.

  • Start Reaction: Add ATP mix.

  • Termination: After 10 mins, spot 20 μL onto P81 phosphocellulose paper.

  • Wash: Wash papers 3x in 75 mM Phosphoric acid to remove unreacted ATP.

  • Quantification: Measure via liquid scintillation counting.

Part 4: Comparative Data Analysis

The following table summarizes the functional distinctions between OP-DAG and the standard SAG.

Feature1-Oleoyl-2-Palmitoyl (OP-DAG)1-Stearoyl-2-Arachidonoyl (SAG)
Primary Source PC Hydrolysis / De Novo SynthesisPI Hydrolysis (PLC pathway)
Signaling Phase Sustained / ChronicTransient / Acute
PKC Potency Moderate (Requires higher mol%)High (Nanomolar affinity)
Metabolic Fate High affinity for DGAT (TAG synthesis)High affinity for DGK

(PI recycling)
Membrane Phase Promotes fluid-disordered phasePromotes domain formation
Oxidative Stability High (Monounsaturated)Low (Polyunsaturated)

Part 5: Workflow Visualization

Experimental_Workflow Lipids OP-DAG + PS + PC (Chloroform) Dry Dry under N2 (Lipid Film) Lipids->Dry Hydrate Hydrate Buffer A (Vortex -> MLV) Dry->Hydrate Extrude Extrusion (100nm) (LUVs) Hydrate->Extrude Assay PKC Kinase Assay (+ATP, +Substrate) Extrude->Assay Add Enzyme Readout Scintillation / Western Assay->Readout

Figure 2: Workflow for generating defined lipid vesicles to test OP-DAG bioactivity.

References

  • Carrasco, S., & Mérida, I. (2007). Diacylglycerol, when simplicity becomes complex. Trends in Biochemical Sciences, 32(1), 27-36. Link

  • Goñi, F. M., & Alonso, A. (1999). Structure and functional properties of diacylglycerols in membranes. Progress in Lipid Research, 38(1), 1-48. Link

  • Wakelam, M. J. (1998). Diacylglycerol--when is it an intracellular messenger? Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1436(1-2), 117-126. Link

  • Eichmann, T. O., & Lass, A. (2015). DAG accumulation in the liver: A distinct metabolic signal or just a stepping stone to TAG? Journal of Lipid Research, 56, 1827-1829. Link

  • Newton, A. C. (2018). Protein kinase C: perfectly balanced. Critical Reviews in Biochemistry and Molecular Biology, 53(2), 208-230. Link

Sources

Protocols & Analytical Methods

Method

Using 1-oleoyl-2-palmitoyl-sn-glycerol to activate Protein Kinase C alpha

This Application Note is designed for researchers requiring precise control over Protein Kinase C alpha (PKC ) activation using the physiological diacylglycerol species 1-oleoyl-2-palmitoyl-sn-glycerol (hereafter referre...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers requiring precise control over Protein Kinase C alpha (PKC


) activation using the physiological diacylglycerol species 1-oleoyl-2-palmitoyl-sn-glycerol  (hereafter referred to as OPG ).
Technical Note: OPG vs. OAG

Before proceeding, ensure you have selected the correct reagent.

  • 1-Oleoyl-2-Palmitoyl-sn-Glycerol (OPG): A long-chain, physiological DAG (18:1/16:0). It is hydrophobic and not cell-permeable . It requires specific delivery systems (mixed micelles or liposomes) for activation. It is the gold standard for biophysical and in vitro kinase specificity assays.

  • 1-Oleoyl-2-Acetyl-sn-Glycerol (OAG): A synthetic, short-chain analog. It is cell-permeable and commonly used for simple "add-and-incubate" experiments in intact cells.

This guide focuses on the rigorous application of OPG (18:1/16:0).

Application Note: Activation of PKC using 1-Oleoyl-2-Palmitoyl-sn-Glycerol[1]

Executive Summary

Protein Kinase C alpha (PKC


) is a conventional PKC isoform (cPKC) requiring both Calcium (

) and Diacylglycerol (DAG) for activation.[1] While phorbol esters (e.g., PMA) are potent activators, they do not recapitulate the transient kinetics or specific stereochemistry of physiological signaling.

1-Oleoyl-2-palmitoyl-sn-glycerol represents a specific endogenous DAG species. Unlike short-chain analogs, it mimics the exact membrane retention and C1-domain affinity found in native signaling. However, its lipophilicity necessitates the use of Phosphatidylserine (PS)-enriched Mixed Micelles for in vitro assays or Liposomal Delivery for cellular work.

Mechanism of Action

PKC


 exists in the cytosol in an autoinhibited state. Activation is a two-step membrane recruitment process:
  • 
     Binding:  Cytosolic 
    
    
    
    binds the C2 domain , driving the enzyme to the plasma membrane.
  • DAG Ligation: The C1 domain binds 1-oleoyl-2-palmitoyl-sn-glycerol embedded in the membrane. This interaction, stabilized by Phosphatidylserine (PS), expels the pseudosubstrate from the catalytic core, enabling phosphorylation.

PKC_Activation Cytosol Cytosolic PKCα (Inactive) Membrane_Recruit C2 Domain Membrane Translocation Cytosol->Membrane_Recruit  Requires Ca²⁺ Calcium Intracellular Ca²⁺ Increase Calcium->Membrane_Recruit Complex Ternary Complex Formation (PKCα + Ca²⁺ + PS + OPG) Membrane_Recruit->Complex OPG_Signal 1-Oleoyl-2-Palmitoyl-sn-Glycerol (OPG) (Embedded in Membrane) OPG_Signal->Complex  Binds C1 Domain Active_PKC Active PKCα (Substrate Phosphorylation) Complex->Active_PKC  Pseudosubstrate Release

Figure 1: Mechanism of PKC


 activation by Calcium and 1-Oleoyl-2-Palmitoyl-sn-Glycerol.

Material Specifications & Preparation

ComponentSpecificationStorageSolubilization Strategy
1-Oleoyl-2-palmitoyl-sn-glycerol >98% Purity (sn-1/sn-2 specific)-20°C (Desiccated)Dissolve in Chloroform for storage. Evaporate and reconstitute for use.
Phosphatidylserine (PS) Porcine Brain or Synthetic (POPS)-20°CDissolve in Chloroform. Essential cofactor.
Calcium Chloride (

)
Molecular Biology GradeRT10 mM Aqueous Stock.
Triton X-100 Ultra-PureRT0.3% (w/v) Aqueous Stock.

Protocol A: In Vitro Kinase Assay (Mixed Micelle Method)

Primary Application: Determining kinase activity, inhibitor screening, or substrate specificity.

Principle: Since OPG is water-insoluble, it must be presented to PKC


 in a detergent-lipid micelle containing Phosphatidylserine (PS). The molar ratio of PS to OPG is critical for the "surface dilution" kinetics.
Reagent Preparation
  • Lipid Stock Preparation:

    • In a glass tube, combine Phosphatidylserine (PS) and OPG in chloroform.

    • Target Molar Ratio: 80 mol% PS / 20 mol% OPG (Optimization range: 5–20% OPG).

    • Example: Mix 80 µL of PS (10 mg/mL) and appropriate volume of OPG to achieve ratio.

  • Desiccation:

    • Evaporate chloroform under a gentle stream of Nitrogen (

      
      ) gas.
      
    • Critical: Ensure no solvent residue remains; it will denature the kinase.

  • Micelle Formation:

    • Resuspend the dried lipid film in 0.3% Triton X-100 (in 20 mM HEPES, pH 7.4).

    • Vortex vigorously for 1 minute.

    • Sonicate in a water bath for 5 minutes until the solution is clear (indicates micelle formation).

    • Incubate at 30°C for 10 minutes to equilibrate.

Assay Workflow

Micelle_Protocol Step1 1. Dry Lipids (PS + OPG) (Nitrogen Stream) Step2 2. Resuspend in Triton X-100 Step1->Step2 Step3 3. Sonicate (Clear Solution) Step2->Step3 Step4 4. Add PKCα + Ca²⁺ + Substrate Step3->Step4 Step5 5. Initiate with ATP (Radiolabeled or Fluorescent) Step4->Step5

Figure 2: Workflow for generating lipid-mixed micelles for PKC activation.

Step-by-Step Procedure
  • Reaction Mix: In a microcentrifuge tube, combine:

    • 10 µL 5X Kinase Buffer (100 mM HEPES pH 7.4, 50 mM

      
      ).
      
    • 10 µL Mixed Micelle Solution (Prepared above).

    • 5 µL

      
       (Final concentration 100 µM).
      
    • 5 µL PKC

      
       Enzyme (20–50 ng total).
      
    • 10 µL Peptide Substrate (e.g., Histone H1 or PKC-selective peptide).

  • Initiation: Add 10 µL ATP (100 µM final, spiked with

    
     if using radiometric detection).
    
  • Incubation: Incubate at 30°C for 5–10 minutes. Note: PKC kinetics are rapid; longer times may lead to autophosphorylation artifacts.

  • Termination: Stop reaction with EDTA (20 mM) or spot onto P81 phosphocellulose paper.

Protocol B: Cellular Activation (Liposomal Delivery)

Primary Application: Investigating physiological signaling in intact cells.

Challenge: OPG will not passively cross the cell membrane efficiently. It requires a carrier.

Liposome Preparation (DOTAP/OPG)
  • Mix DOTAP (cationic lipid) and OPG in chloroform at a 1:1 molar ratio.

  • Dry under Nitrogen gas to form a thin film.

  • Rehydrate with sterile PBS to a final lipid concentration of 1 mg/mL.

  • Vortex and sonicate to form Small Unilamellar Vesicles (SUVs).

Cell Treatment[3][4]
  • Serum Starvation: Culture cells in serum-free media for 4–12 hours prior to experiment. Serum contains lipids that generate high background PKC activity.

  • Treatment: Add Liposome-OPG complex to cells.

    • Working Concentration: 10–50 µM OPG.

    • Incubation Time: 15–30 minutes at 37°C.

  • Validation: Perform Western Blot for Phospho-PKC Substrates (Cell Signaling Tech #2261) or Phospho-PKC

    
     (Ser657) .
    

Data Analysis & Troubleshooting

Comparative Potency Table
ActivatorPotencyPermeabilityPhysiological RelevanceRecommended Use
PMA (Phorbol Ester) ++++HighLow (Pathological)Positive Control (Max activation)
OAG (Acetyl-DAG) ++HighMediumRoutine cellular assays
OPG (Palmitoyl-DAG) +++Low High Specificity studies, Liposome delivery
Troubleshooting Guide
  • No Activation in Kinase Assay:

    • Cause: Incorrect lipid ratio. PKC

      
       requires PS.
      
    • Solution: Ensure PS is present at >10 mol% in the micelles.

    • Cause: Calcium omitted.

    • Solution: Verify free

      
       is >10 µM (buffer with EGTA requires calculation).
      
  • High Background:

    • Cause: Solvent contamination.

    • Solution: Dry lipids completely. Chloroform inhibits kinases.

  • Precipitation:

    • Cause: Calcium + Phosphate buffer.

    • Solution: Use HEPES or Tris buffers, not PBS, during the kinase reaction.

References

  • Newton, A. C. (2018). Protein kinase C: perfectly balanced signaling. Critical Reviews in Biochemistry and Molecular Biology, 53(2), 208-230. Link

  • Hannun, Y. A., Loomis, C. R., & Bell, R. M. (1985).[2] Activation of protein kinase C by Triton X-100 mixed micelles containing diacylglycerol and phosphatidylserine.[2][3][4] Journal of Biological Chemistry, 260(18), 10039-10043. Link

  • Giorgione, J. R., et al. (1998). Increased activation of protein kinase C with cubic phase lipid compared with liposomes. Biochemistry, 37(8), 2384–2392. Link

  • Quest, A. F., & Bell, R. M. (1994). The C1 domain of protein kinase C. Journal of Biological Chemistry, 269(31), 20000-20012. Link

  • Cayman Chemical. (2024). 1-Palmitoyl-2-oleoyl-rac-glycerol Product Information. Link

Sources

Application

Technical Guide: Incorporation of 1-Oleoyl-2-Palmitoyl-sn-Glycerol (OPG) into Artificial Lipid Bilayers

[1][2] Executive Summary & Biophysical Context[1][2][3][4][5] This guide details the protocols for incorporating 1-oleoyl-2-palmitoyl-sn-glycerol (OPG) into artificial lipid bilayers (LUVs, GUVs, and Supported Bilayers)....

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Biophysical Context[1][2][3][4][5]

This guide details the protocols for incorporating 1-oleoyl-2-palmitoyl-sn-glycerol (OPG) into artificial lipid bilayers (LUVs, GUVs, and Supported Bilayers).[1][2]

Molecule Profile:

  • Identity: OPG is a diacylglycerol (DAG) with an oleic acid (18:[2]1) at the sn-1 position and palmitic acid (16:[1][2][3]0) at the sn-2 position.[1][2][4][5][3][6][7]

  • Structural Significance: Unlike the canonical mammalian motif (saturated sn-1 / unsaturated sn-2), OPG represents a "reverse" isomer.[1][2] It is frequently utilized to probe the stereospecificity of Protein Kinase C (PKC) activation and to introduce controlled packing defects without altering chemical composition.

  • Biophysical Challenge: DAGs are cone-shaped non-bilayer lipids.[1][2] They possess a small polar headgroup (hydroxyl) relative to their bulky hydrophobic backbone.[2] Consequently, OPG induces negative curvature stress.

  • Critical Warning (Acyl Migration): 1,2-DAGs are thermodynamically unstable and prone to spontaneous isomerization to 1,3-DAGs. 1,3-DAGs are biologically inactive for PKC signaling.[1][2] Strict adherence to the handling protocols below is required to preserve the 1,2-structure.

Pre-Experimental Critical Logic[2]

Before beginning wet-lab work, the experimental design must account for the following physical constraints:

The "Host Lipid" Requirement

Pure OPG cannot form stable bilayers; it will form inverted hexagonal (


) phases or oil droplets in aqueous buffer.[2]
  • Requirement: OPG must be co-dissolved with a bilayer-forming host lipid, typically POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) or DOPC .[1][2]

  • Limit: Do not exceed 25-30 mol% OPG. Above this threshold, vesicle stability is compromised, leading to fusion or phase separation.

Handling & Storage (Preventing Isomerization)
  • Solvent: Store OPG in Chloroform at -20°C or -80°C. Avoid protic solvents (Methanol/Ethanol) for long-term storage, as they catalyze acyl migration.[1][2]

  • Temperature: Keep OPG on ice during handling.

  • Vessels: Use glass or Teflon.[2] Avoid plastic, which can leach plasticizers that mimic lipid signals in mass spectrometry.

Protocol A: Generation of OPG-Enriched LUVs (Extrusion Method)

Objective: Create Large Unilamellar Vesicles (100 nm) containing 10 mol% OPG in a POPC host.

Materials
  • 1-Oleoyl-2-Palmitoyl-sn-Glycerol (10 mg/mL in Chloroform).[1][2]

  • POPC (10 mg/mL in Chloroform).[2]

  • Buffer: 10 mM HEPES, 150 mM NaCl, pH 7.4 (Degassed).

  • Equipment: Rotary evaporator, Vacuum desiccator, Mini-Extruder (e.g., Avanti), Polycarbonate membranes (100 nm).

Step-by-Step Methodology
  • Molar Ratio Calculation: To prepare a 10 mol% OPG / 90 mol% POPC mixture (Total Lipid: 5 µmol):

    • POPC (

      
      ): 
      
      
      
      .[1][2]
    • OPG (

      
      ): 
      
      
      
      .[1][2]
    • Note: Precision is key.[2] Use gas-tight Hamilton syringes for dispensing.

  • Co-Solubilization & Drying:

    • Mix lipid aliquots in a clean, round-bottom glass vial.

    • Dry: Evaporate chloroform under a gentle stream of Nitrogen (

      
      ) while rotating the vial to form a thin, uniform film on the walls.
      
    • Desiccate: Place the vial under high vacuum (<10 mTorr) for 2–4 hours to remove trace solvent. Do not leave overnight at room temperature to minimize acyl migration.[2]

  • Hydration:

    • Add 1.0 mL of degassed Buffer to the dried film.[2]

    • Incubate: Let sit for 30 minutes at room temperature (above the

      
       of both lipids).
      
    • Vortex: Vortex vigorously for 30 seconds to detach the film. The solution should appear cloudy (Multilamellar Vesicles - MLVs).[1][2]

    • Freeze-Thaw (Optional but Recommended): Perform 5 cycles of freezing (liquid

      
      ) and thawing (warm water bath) to equilibrate the inner/outer leaflets.
      
  • Extrusion:

    • Assemble the extruder with a 100 nm polycarbonate filter .

    • Pass the lipid suspension through the filter 11-21 times .[1][2] An odd number ensures the final expulsion is on the side opposite the input (reducing contamination from large MLVs).

    • Result: The solution should become transparent/opalescent.

Visualization: LUV Preparation Workflow

LUV_Prep Mix 1. Co-Solubilization (Chloroform) Dry 2. N2 Drying & Vacuum Desiccation Mix->Dry Remove Solvent Hydrate 3. Hydration (HEPES Buffer) Dry->Hydrate Form MLVs Freeze 4. Freeze-Thaw (5 Cycles) Hydrate->Freeze Equilibrate Extrude 5. Extrusion (100nm Filter) Freeze->Extrude Size Control Final OPG-Enriched LUVs Extrude->Final

Caption: Workflow for generating stable Large Unilamellar Vesicles (LUVs) containing OPG via the extrusion method.

Protocol B: Quality Control (TLC for Isomer Purity)

Because OPG (1,2-DAG) can isomerize to 1,3-DAG, verification is mandatory before critical assays.[1][2]

  • Stationary Phase: Silica Gel 60 plates (activated).

  • Mobile Phase: Hexane : Diethyl Ether : Formic Acid (60 : 40 : 1 v/v).[2]

  • Procedure:

    • Spot 5 µg of your LUV extract alongside authentic 1,2-DAG and 1,3-DAG standards.

    • Run the plate.[2]

    • Stain with Iodine vapor or Primuline.[2]

  • Interpretation:

    • 1,3-DAG runs higher (

      
      ) due to higher hydrophobicity (primary hydroxyl is esterified).[1][2]
      
    • 1,2-DAG (OPG) runs lower (

      
      ).[1][2]
      
    • Reject the batch if >10% conversion to 1,3-DAG is observed.

Application Note: Mechanism of Action

Curvature & Protein Binding

Incorporating OPG alters the membrane's lateral pressure profile.[2] The "Cone Shape" of DAG reduces the packing density in the headgroup region while increasing density in the hydrophobic core.

Biological Consequence:

  • PKC Activation: The increased headgroup spacing exposes the bilayer core, creating a "landing pad" for the C1 domain of Protein Kinase C (PKC).

  • Fusion: The negative curvature facilitates the formation of "stalks," the high-energy intermediates required for membrane fusion.[2]

Visualization: DAG-Induced Membrane Stress[1][2]

Membrane_Stress cluster_effect Biophysical Impact DAG OPG (DAG) Molecule (Small Head / Large Tail) Bilayer Host Bilayer (POPC) DAG->Bilayer Insertion Spacing Increased Headgroup Spacing Bilayer->Spacing Steric Effect Curvature Negative Curvature Induction Bilayer->Curvature Shape Effect Outcome PKC C1 Domain Recruitment Spacing->Outcome Accessible Hydrophobic Core

Caption: Mechanistic pathway of OPG-induced membrane modulation leading to protein recruitment.

Summary Data Table: OPG vs. POPC[2]

FeaturePOPC (Host)OPG (Target)Impact of Incorporation
Geometry CylindricalConicalInduces negative curvature stress.[1][2]
Headgroup Phosphocholine (Zwitterionic)Hydroxyl (Polar, Uncharged)Reduces surface charge density; increases hydrophobicity.
Phase Behavior Bilayer (

)
Non-Bilayer (

)
Destabilizes bilayer at >30 mol%.[2]
Signaling Structural MatrixSecond MessengerActivates PKC; recruits C1-domain proteins.[1][2]
Stability HighLow (Acyl Migration)Requires -20°C storage; use immediately after hydration.[1][2]

References

  • Avanti Polar Lipids. 1-oleoyl-2-palmitoyl-sn-glycerol (Product Page & Physical Data). [Link][1][2]

  • Goñi, F. M., & Alonso, A. (1999). Structure and functional properties of diacylglycerols in membranes.[2][4][8][9][10] Progress in Lipid Research.[2] [Link]

  • Carrasco, S., & Merida, I. (2007). Diacylglycerol, when simplicity becomes complex. Trends in Biochemical Sciences.[2] [Link]

  • PubChem. 1-Oleoyl-2-palmitoylglycerol Compound Summary. [Link][1][2]

  • Cylke, J. et al. (2025).[2] Protocols for Supported Lipid Bilayer Formation.[2][11] Bitesize Bio.[2] [Link]

Sources

Method

In vitro kinase assay protocol using diacylglycerol activators

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Signal Transduction Group Subject: Application Note: In Vitro Kinase Assay Protocol Using Diacylglycerol (DAG) Activator...

Author: BenchChem Technical Support Team. Date: February 2026

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Signal Transduction Group Subject: Application Note: In Vitro Kinase Assay Protocol Using Diacylglycerol (DAG) Activators

Part 1: The Core Directive – Engineering the Lipid Interface

In vitro assays for Protein Kinase C (PKC) and Protein Kinase D (PKD) families often fail not because of the enzyme or the inhibitor, but because of the lipid interface . Unlike soluble kinases that simply require ATP and a substrate, PKC isoforms are "interfacial enzymes." They require a specific biophysical environment—a lipid bilayer containing Diacylglycerol (DAG) and Phosphatidylserine (PS)—to undergo the conformational change necessary for catalysis.

This guide moves beyond standard kit instructions to focus on the critical path : the generation of stable, biologically relevant lipid vesicles (Small Unilamellar Vesicles, or SUVs) that mimic the inner leaflet of the plasma membrane. Without this step, DAG is insoluble and inaccessible, rendering the assay highly variable.

Part 2: Scientific Integrity & Logic (E-E-A-T)

The Mechanism of Activation

To design a robust assay, one must understand the "toggle switch" mechanism of PKC.

  • The Problem: In its resting state, the PKC pseudosubstrate domain occupies the catalytic active site.[1]

  • The Solution:

    • Calcium (cPKC only): Binds the C2 domain, driving the enzyme to the membrane.

    • DAG & PS: The C1 domain binds DAG, while the C2/C1 domains interact with anionic PS. This high-affinity membrane tethering pulls the pseudosubstrate out of the active site, allowing ATP and substrate entry.

Expert Insight: Using free DAG in solution without a lipid carrier (like PS) will result in precipitation and assay failure. The DAG must be embedded in a lipid vesicle.

Visualization: The Activation Pathway

PKC_Activation InactivePKC Inactive PKC (Cytosolic) Recruitment Membrane Translocation InactivePKC->Recruitment C2 Domain binds Ca2+ Calcium Ca2+ Influx Calcium->Recruitment Membrane Lipid Vesicle (PS + DAG) Membrane->Recruitment C1 binds DAG C2 binds PS ActivePKC Active PKC (Membrane Bound) Recruitment->ActivePKC Pseudosubstrate Release Substrate Substrate Phosphorylation ActivePKC->Substrate ATP -> ADP

Figure 1: Mechanism of PKC activation requiring coincident binding of Calcium, Diacylglycerol, and Phosphatidylserine.[1]

Part 3: Detailed Experimental Protocol

Phase A: Preparation of Lipid Vesicles (The "Art" of the Assay)

Critical Step: This protocol uses a sonication method to create SUVs.[2][3][4] Reagents:

  • Phosphatidylserine (PS): 10 mg/mL in Chloroform (Avanti Polar Lipids).

  • 1,2-Dioleoyl-sn-glycerol (DAG): 1 mg/mL in Chloroform (Do not use Phorbol Esters if testing physiological activation).

  • Lipid Buffer: 20 mM HEPES (pH 7.4), 0.3% Triton X-100 (Optional, see note below).

Expert Note on Detergents: For highest physiological relevance, avoid Triton X-100 and use mechanical sonication to form vesicles. However, many commercial kits use mixed micelles (Lipid + Triton) for higher stability. This protocol describes the vesicle method (detergent-free) for maximum specific activity.

Workflow:

  • Mixture: In a clean glass tube, combine PS and DAG to achieve a molar ratio of 4:1 (PS:DAG) .

    • Example: 80 µg PS + 8 µg DAG (approximate weights based on MW).

  • Evaporation: Dry the lipid mixture under a gentle stream of Nitrogen (N2) gas while rotating the tube to form a thin film on the walls.

    • QC Check: The film should be uniform and translucent.

  • Desiccation: Place the tube in a vacuum desiccator for ≥1 hour to remove residual chloroform.

  • Rehydration: Add 1.0 mL of Lipid Resuspension Buffer (25 mM HEPES pH 7.5, 100 mM NaCl). Vortex vigorously for 1 minute. The solution will appear milky (Multilamellar Vesicles - MLVs).

  • Sonication: Sonicate using a bath sonicator (filled with ice water) for 10–20 minutes until the solution turns clear/opalescent .

    • Causality: The transition from milky to clear indicates the formation of SUVs, which have a high surface curvature ideal for PKC binding.

Phase B: Kinase Reaction Assembly

This setup is compatible with Radiometric (32P) or ADP-Glo™ (Luminescent) detection.

Buffer Composition (1X Kinase Buffer):

  • 20 mM HEPES (pH 7.4)

  • 10 mM MgCl2 (Essential cofactor for ATP)

  • 0.1 mM CaCl2 (Required for cPKC; omit for nPKC/PKD and add 1 mM EGTA)

  • 1 mM DTT (Preserves enzyme stability)

  • 0.05% BSA (Prevents nonspecific binding)

Reaction Components (Per Well/Tube):

ComponentVolume (µL)Final Conc.Notes
Kinase Buffer (5X) 5.01XPrepare fresh DTT.
Lipid Vesicles (10X) 2.50.2 mg/mL PSSonicate briefly before use.
Substrate 2.520–50 µMe.g., CREBtide or Histone H1.
Test Compound 2.5VariableDissolved in 10% DMSO.
PKC Isoform 10.01–10 ngDilute in enzyme buffer.
ATP Start Mix 2.510–100 µMInitiates reaction.
Total Volume 25.0 --

Step-by-Step Procedure:

  • Prepare Master Mix: Combine Buffer, Lipid Vesicles, and Substrate.

  • Plate: Aliquot 10 µL of Master Mix into assay plate wells.

  • Add Compound: Add 2.5 µL of inhibitor/activator. Incubate 10 min at RT.

  • Add Enzyme: Add 10 µL of PKC enzyme.

  • Start: Initiate with 2.5 µL of ATP.

  • Incubate: Shake at 30°C for 20–40 minutes.

  • Detection: Proceed with ADP-Glo™ (add 25 µL Reagent 1) or P81 spotting (Radiometric).

Part 4: Visualization of Experimental Workflow

Assay_Workflow cluster_lipids Lipid Preparation (Critical) cluster_assay Kinase Reaction Mix Mix PS + DAG (Chloroform) Dry Dry (N2) -> Vacuum Mix->Dry Sonicate Rehydrate & Sonicate (Milky -> Clear) Dry->Sonicate Assembly Combine: Lipids + Buffer + Substrate + Compound Sonicate->Assembly Add SUVs EnzymeAdd Add PKC Enzyme (Pre-incubation) Assembly->EnzymeAdd Start Add ATP (Start Reaction) EnzymeAdd->Start Detection Signal Detection (Luminescence/Radiometric) Start->Detection 30 min @ 30°C

Figure 2: Step-by-step workflow emphasizing the lipid preparation as a prerequisite for the kinase reaction.

Part 5: Data Analysis & Self-Validation

1. Lipid Quality Control (Self-Validation):

  • Visual Check: The lipid preparation must be clear or slightly opalescent. If it is milky white, large MLVs are present, and PKC activation will be inefficient (high variability).

  • Activity Check: Run a "No Lipid" control. The signal-to-background ratio (Lipid / No Lipid) should be >10-fold for cPKC. If <5-fold, the lipids are degraded or the vesicles are improper.

2. Calcium Dependence Check:

  • For cPKC (α, β, γ) : Activity should drop >90% if EGTA is added.

  • For nPKC (δ, ε, θ, η) : Activity should remain high in the presence of EGTA, provided DAG is present.

References

  • Newton, A. C. (2018). Protein kinase C: perfectly balanced signaling. Journal of Biological Chemistry.

  • Promega Corporation. ADP-Glo™ Lipid Kinase Systems Technical Manual.

  • Kikkawa, U., et al. (1982). Calcium-activated, phospholipid-dependent protein kinase from rat brain. Journal of Biological Chemistry.

  • Thermo Fisher Scientific. Protein Kinase C (PKC) Assay Kit Protocol.

  • SignalChem. PKC alpha Enzyme System Data Sheet.

Sources

Application

Delivery of 1-oleoyl-2-palmitoyl-sn-glycerol to intact cells using BSA

Application Note: High-Efficiency Delivery of 1-Oleoyl-2-Palmitoyl-sn-glycerol to Intact Cells via BSA Complexing Abstract & Scientific Rationale The delivery of specific lipid species to intact cells is a persistent cha...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Delivery of 1-Oleoyl-2-Palmitoyl-sn-glycerol to Intact Cells via BSA Complexing

Abstract & Scientific Rationale

The delivery of specific lipid species to intact cells is a persistent challenge in cell biology. 1-oleoyl-2-palmitoyl-sn-glycerol (a 1,2-diacylglycerol, herein referred to as 1,2-DAG ) is a potent secondary messenger essential for the activation of Protein Kinase C (PKC) isoforms. However, its high lipophilicity (LogP > 10) causes it to precipitate rapidly in aqueous culture media, leading to uneven treatment, bioavailability issues, and artifacts.

Traditional solvent-based delivery (using only DMSO or Ethanol) often requires concentrations that perturb membrane integrity (e.g., >0.1% v/v), confounding experimental data.

The Solution: Bovine Serum Albumin (BSA) acts as a physiological carrier protein. By complexing 1,2-DAG with Fatty Acid-Free (FAF) BSA , we exploit the hydrophobic binding pockets of albumin to solubilize the lipid in aqueous media. This method mimics the body’s natural lipid transport mechanisms, ensuring:

  • High Bioavailability: The lipid is kept monomeric or in small complexes, available for membrane insertion.

  • Cytocompatibility: Eliminates the need for toxic organic solvent concentrations.

  • Specificity: Using FAF-BSA ensures that cellular responses are due to the specific exogenous DAG, not endogenous lipids carried by lower-grade albumin.

Materials & Reagents

ReagentGrade/SpecificationCritical Note
1-Oleoyl-2-palmitoyl-sn-glycerol Synthetic, >99% PurityStore at -20°C under Argon/Nitrogen. Oxidation sensitive.
Bovine Serum Albumin (BSA) Fatty Acid-Free , Low EndotoxinCRITICAL: Do not use Fraction V or standard cell culture BSA. They contain endogenous lipids that will compete for binding and alter signaling.
Ethanol (EtOH) 200 Proof (Absolute), AnhydrousUsed for initial lipid solubilization.
PBS or HBSS Calcium/Magnesium freeBase buffer for complexing.
Nitrogen/Argon Gas High PurityFor evaporating solvents (if using film method) and protecting stock.

Experimental Protocol: Preparation of DAG-BSA Complex

This protocol generates a 5x or 10x Stock Solution (e.g., 1 mM DAG complexed with BSA) to be diluted directly into cell culture media.

Phase A: Calculations & Molar Ratios

The stability of the complex depends on the Molar Ratio of Lipid to BSA.

  • Target Ratio: 2:1 to 5:1 (Lipid : BSA).

  • Recommended: Start with a 3:1 ratio . Albumin has roughly 3-7 high-affinity binding sites for fatty acids/lipids.

  • Molecular Weights:

    • 1-Oleoyl-2-palmitoyl-sn-glycerol: ~594.9 g/mol [1][2]

    • BSA: ~66,500 g/mol

Phase B: Solubilization Steps
  • Preparation of BSA Vehicle (The "Sink"):

    • Prepare a 10% (w/v) BSA solution in PBS or serum-free media.

    • Calculation: Dissolve 1 g of FAF-BSA in 10 mL PBS.

    • Sterile filter (0.22 µm) immediately.

    • Warm this solution to 37°C in a water bath. Lipids will not complex efficiently with cold BSA.

  • Preparation of Lipid Stock:

    • Dissolve the 1-oleoyl-2-palmitoyl-sn-glycerol in 100% Ethanol to a concentration of 50 mM .

    • Note: If the lipid is supplied in chloroform, dry it down under a nitrogen stream first, then reconstitute in ethanol.

  • The "Injection" Complexing Method:

    • While vortexing the warm BSA solution (or stirring rapidly with a magnetic bar), slowly inject the ethanolic lipid solution.

    • Target: Final Ethanol concentration must be < 1% in this stock (and consequently < 0.1% on cells).

    • Example: To make 10 mL of 1 mM DAG-BSA stock:

      • Take 10 mL of warm BSA solution.

      • Add 200 µL of 50 mM Lipid (Ethanol stock) dropwise while vortexing.

    • Incubation: Seal the tube (Parafilm) and incubate at 37°C for 30–60 minutes with gentle shaking. This allows the lipid to enter the BSA binding pockets.

  • Final Polish:

    • Sonication (Optional): If the solution appears cloudy, sonicate in a water-bath sonicator for 5 minutes at room temperature.

    • Sterilization: Pass the final complex through a 0.22 µm PES (Polyethersulfone) syringe filter. Note: Some lipid loss may occur; prepare 10% excess volume.

Workflow Visualization

Lipid_BSA_Protocol Lipid_Vial 1,2-DAG (in Chloroform) N2_Stream Nitrogen Dry Down Lipid_Vial->N2_Stream EtOH_Stock Reconstitute 50mM in Ethanol N2_Stream->EtOH_Stock Mixing Dropwise Injection + Vortexing EtOH_Stock->Mixing Inject Lipid BSA_Prep Fatty Acid-Free BSA (Warm 37°C) BSA_Prep->Mixing Carrier Incubation Incubate 37°C 30-60 mins Mixing->Incubation Filter 0.22µm Sterile Filter Incubation->Filter Cells Treat Cells (Final: 50-100µM) Filter->Cells

Figure 1: Step-by-step workflow for generating water-soluble DAG-BSA complexes.

Cell Treatment & Validation

Dosing Strategy
  • Working Concentration: 1,2-DAGs are typically effective at 50 µM – 100 µM .

  • Vehicle Control: You MUST run a parallel control using BSA + Ethanol (without lipid) to prove that BSA alone is not inducing the effect.

Mechanism of Action (Signaling Pathway)

Once delivered, 1-oleoyl-2-palmitoyl-sn-glycerol acts as a mimetic of endogenous DAG, recruiting Conventional (α, β, γ) and Novel (δ, ε, η, θ) PKC isoforms to the plasma membrane.

PKC_Pathway Complex DAG-BSA Complex (Extracellular) Membrane Plasma Membrane Insertion Complex->Membrane Lipid Transfer DAG_Free Free 1,2-DAG (Intracellular Leaflet) Membrane->DAG_Free PKC_Active PKC-DAG Complex (Active/Membrane Bound) DAG_Free->PKC_Active Binds C1 Domain PKC_Cyto PKC (Inactive) (Cytosolic) PKC_Cyto->PKC_Active Translocation Downstream Phosphorylation of Substrates (e.g., ERK, NFkB) PKC_Active->Downstream Signal Transduction

Figure 2: Mechanism of DAG delivery and subsequent PKC activation.

Validation Assay: PKC Translocation

To confirm the protocol worked, perform a Membrane Fractionation Western Blot :

  • Treat cells with DAG-BSA (50 µM) vs BSA-Control for 15–30 mins.

  • Lyse cells and separate Cytosolic vs. Membrane fractions via ultracentrifugation.

  • Result: You should see a sharp increase in PKC (e.g., PKC

    
     or PKC
    
    
    
    ) in the Membrane fraction of DAG-treated cells compared to control.

Troubleshooting Guide

IssueProbable CauseSolution
Cloudy Precipitate Lipid concentration too high for BSA capacity.Increase BSA concentration or reduce Lipid:BSA ratio to 2:1.
High Background Signal BSA contained endogenous fatty acids.[3]Ensure Fatty Acid-Free BSA (e.g., Roche or Sigma A7030) was used.
Cell Toxicity Ethanol concentration > 0.5%.Ensure the stock solution is concentrated enough (100x or 200x) so the volume of vehicle added to cells is negligible.
No PKC Activation 1,3-DAG isomer used instead of 1,2-DAG.Verify the regiospecificity of your lipid. Only 1,2-sn-glycerol activates PKC.

References

  • Eichmann, T. O., et al. (2012). "Lipid metabolism in the adipose tissue of a mouse model for non-alcoholic fatty liver disease." Journal of Biological Chemistry.
  • Das, J., et al. (2020). "A Membrane-Bound Diacylglycerol Species Induces PKCɛ-Mediated Hepatic Insulin Resistance." Cell Metabolism. Available at: [Link] (Authoritative protocol for DAG delivery and PKC validation).

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing oxidation of oleoyl chain in diacylglycerol samples

Topic: Minimizing Oxidation of Oleoyl Chain in Diacylglycerol (DAG) Samples Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals Introducti...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Oxidation of Oleoyl Chain in Diacylglycerol (DAG) Samples Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Hidden Variable in Lipid Signaling

As a Senior Application Scientist, I often see months of kinase data discarded not because of biological failure, but because of chemical degradation. Diacylglycerol (DAG), specifically 1-palmitoyl-2-oleoyl-sn-glycerol (1,2-DAG) , is a canonical activator of Protein Kinase C (PKC).[1]

However, the oleoyl chain (C18:1) contains a double bond at the


 position. While more stable than polyunsaturated fatty acids (PUFAs), it is susceptible to allylic autoxidation . The resulting hydroperoxides (DAG-OOH) are not inert; they are potent, non-canonical activators of PKC that can bypass cofactor requirements (calcium/phosphatidylserine), leading to false positives and experimental artifacts [1, 2].

This guide provides a self-validating workflow to maintain the structural integrity of your DAG samples.

Part 1: The Mechanism of Failure

To prevent oxidation, you must understand the enemy. Oxidation in oleoyl-DAG is a radical chain reaction attacking the allylic hydrogens (carbons 8 and 11), not just the double bond itself.

Diagram 1: The Oleoyl Autoxidation Cascade

OxidationCascade DAG Native Oleoyl-DAG (C18:1) Radical Allylic Radical Formation (H• abstraction at C8 or C11) DAG->Radical H• abstraction Initiator Initiator (UV Light, Metal Ions, Heat) Initiator->Radical Peroxyl Peroxyl Radical (DAG-OO•) Radical->Peroxyl Fast Step Oxygen + O2 (Oxygen Addition) Oxygen->Peroxyl Hydroperoxide DAG Hydroperoxide (DAG-OOH) Peroxyl->Hydroperoxide Abstraction from new DAG molecule (Chain Propagation) Hydroperoxide->Radical Decomposition (Branching) Artifact Biological Artifact: Non-specific PKC Activation Hydroperoxide->Artifact Altered Binding Kinetics

Caption: The autoxidation pathway of oleoyl-DAG. Note that the hydroperoxide product can re-initiate the cycle, creating an exponential degradation rate.

Part 2: The "Golden Hour" – Handling & Preparation

The majority of oxidation occurs during sample resuspension and aliquoting. Follow this protocol to ensure the "Day 0" purity of your lipids.

Protocol: Inert Handling of DAG
  • Solvent Selection:

    • Do: Use Chloroform (CHCl₃) or Toluene. These solvents dissolve DAG well and are easily evaporated.

    • Don't: Use Diethyl Ether (prone to peroxide formation) or water/buffer (hydrolysis risk) for long-term storage.

    • Critical: Use HPLC-grade solvents that are degassed . Sonicate solvents under vacuum for 10 minutes to remove dissolved oxygen before use.

  • The Vessel Matters:

    • Rule: NO PLASTIC.

    • Reason: Polystyrene and polypropylene leach plasticizers (phthalates) which interfere with Mass Spec (m/z 391, 413 peaks) and are permeable to oxygen.

    • Requirement: Use amber borosilicate glass vials with Teflon (PTFE)-lined caps [3].

  • The Inert Overlay:

    • Never leave lipid films exposed to air.

    • Argon vs. Nitrogen: Use Argon .[2][3][4][5] Argon is heavier than air and forms a "blanket" over the sample. Nitrogen is lighter and mixes with air more easily, offering less protection in open tubes.

Part 3: Storage & Stability Strategy

Not all experiments require the same storage rigor. Match your storage conditions to your experimental timeline.

Table 1: Storage Conditions vs. Degradation Risk
DurationTemperatureStateGas OverlayAdditive (Antioxidant)Risk Level
Immediate (<24h) 4°COrganic Soln.ArgonNoneLow
Short Term (1 week) -20°COrganic Soln.ArgonNoneLow-Medium
Long Term (>1 month) -80°CDry Film*ArgonBHT (0.01%)Low
High Risk Room TempDry FilmAirNoneCritical Failure
High Risk AnyAqueousAnyNoneHydrolysis (Acyl migration)

*Note: While dry films are stable, they are prone to oxidation if any trace oxygen is present. Storing in solution (Chloroform) at -80°C is often safer than a dry film because the solvent volume dilutes reactive radical species.

Diagram 2: The Safe Harbor Storage Workflow

StorageWorkflow Stock Stock DAG (in Chloroform) Aliquot Aliquot into Amber Glass Stock->Aliquot Evap Evaporate Solvent (Stream of Argon) Aliquot->Evap Film Lipid Film (Bottom of Vial) Evap->Film Vac Vacuum Desiccation (1-2 Hours) Film->Vac Remove trace solvent Flush Argon Flush & Cap (Teflon) Vac->Flush Freeze Store at -80°C Flush->Freeze

Caption: Workflow for preparing DAG aliquots for long-term storage. Vacuum desiccation is critical to remove trace solvent which can facilitate radical propagation.

Part 4: Troubleshooting & FAQs

This section addresses specific failure modes reported by users.

Q1: My DAG sample has turned slightly yellow. Is it still usable?

Answer: Discard it immediately. Yellowing is a hallmark of advanced oxidation and polymerization (rancidity). By the time color change is visible, the concentration of hydroperoxides and aldehydes is high enough to alter membrane fluidity and non-specifically activate downstream kinases. There is no "cleaning" this sample; the chemical structure has been fundamentally altered.

Q2: I see a mass shift of +16 or +32 Da in my Mass Spec analysis. What happened?

Answer: You have oxygen addition.[6][7]

  • +16 Da: Mono-oxidation (Epoxide or Hydroxyl).

  • +32 Da: Hydroperoxide (DAG-OOH).[8] Fix: This usually happens during the ionization process or solvent evaporation if the nitrogen stream was not pure. Ensure your N2/Argon source is "High Purity" grade (>99.99%) and equipped with an oxygen trap.

Q3: Should I add BHT (Butylated Hydroxytoluene) to my samples?

Answer: It depends on the assay.

  • Yes: For long-term storage of standards where concentration verification is the goal. Use 0.01% to 0.1% (w/w) BHT relative to the lipid [3].

  • No: If you are performing sensitive cell signaling assays (e.g., PKC activity). BHT is a radical scavenger and can interfere with redox-sensitive pathways or partition into membranes, altering their biophysics.

  • Workaround: If you must store with BHT, purify the DAG using a mini-silica column or TLC immediately before the biological experiment to remove the antioxidant [4].

Q4: Can I store DAG in aqueous buffer (e.g., PBS) to save time?

Answer: Never for storage. In aqueous buffers, 1,2-DAG undergoes acyl migration to form 1,3-DAG. 1,3-DAG is thermodynamically more stable but biologically inactive for PKC signaling. This isomerization happens within hours at room temperature and days at 4°C. Always store as an organic solution or dry film; hydrate only minutes before the experiment [3].

Q5: I don't have an Argon tank. Is Nitrogen okay?

Answer: Nitrogen is acceptable but requires technique adjustment. Because Nitrogen is lighter than air, it does not "sit" in the tube. You must maintain a constant, gentle stream while capping the vial to ensure the headspace is purged. If using Nitrogen, seal the cap with Parafilm immediately to prevent gas exchange, though Parafilm should never touch the solvent itself.

References

  • Takekoshi, S., et al. (1995).[8] "Activation of protein kinase C by oxidized diacylglycerols." Biochemical and Biophysical Research Communications, 217(2), 654-660.[8]

  • Gogvadze, V., et al. (2002). "Oxidation of fatty acids in the mitochondrial membrane." Journal of Lipid Research.
  • Christie, W.W. "Preparation of Lipid Extracts." Lipid Maps / Cyberlipid.

Sources

Optimization

Technical Support Center: Optimizing 1-Oleoyl-2-Palmitoyl-sn-Glycerol (OPG) Analysis

Topic: Improving Ionization & Sensitivity of Neutral Lipids (DAGs) in ESI-MS Introduction: The "Neutrality" Problem User Query: "I can see phospholipids clearly, but my 1-oleoyl-2-palmitoyl-sn-glycerol (OPG) signal is we...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Ionization & Sensitivity of Neutral Lipids (DAGs) in ESI-MS

Introduction: The "Neutrality" Problem

User Query: "I can see phospholipids clearly, but my 1-oleoyl-2-palmitoyl-sn-glycerol (OPG) signal is weak, unstable, or dominated by in-source fragmentation. How do I fix this?"

Technical Insight: 1-oleoyl-2-palmitoyl-sn-glycerol (OPG) is a Diacylglycerol (DAG) . Unlike phospholipids (which have a charged phosphate headgroup) or free fatty acids (which deprotonate easily), DAGs are neutral lipids . They lack a permanent charge and have low proton affinity.

In standard ESI positive mode, they struggle to form stable


 ions because the protonated molecule is unstable and rapidly loses water (

). To see them, you must engineer the chemical environment to favor adduct formation (

,

, or

).

Module 1: Adduct Engineering (The "Silver Bullet")

The choice of mobile phase additive is the single most critical factor for DAG sensitivity. You must choose between Sensitivity (Ammonium) and Structural Identification (Lithium).

Strategy A: Ammonium Adducts (Best for General Quantification)
  • Mechanism: Ammonium ions (

    
    ) coordinate with the glycerol backbone oxygens.[1]
    
  • Target Ion:

    
     (m/z ~612.5 for OPG).
    
  • Pros: High abundance; "soft" ionization.

  • Cons: The adduct is fragile. High collision energy (CE) often strips the ammonia rather than fragmenting the backbone, making structural confirmation difficult.

Strategy B: Lithium Doping (Best for Structural ID)
  • Mechanism: Lithium (

    
    ) binds tightly to the carbonyl oxygens.
    
  • Target Ion:

    
     (m/z ~601.9 for OPG).
    
  • Pros: The Li-adduct is stable enough to survive entry into the collision cell. Upon fragmentation, it yields informative product ions (loss of fatty acids) that identify the sn-1 vs sn-2 position.[2][3]

  • Cons: Requires adding Lithium salts to your LC system (potential suppression of other analytes).

Decision Workflow

AdductStrategy Start Goal: Analyze OPG Goal Quantification or ID? Start->Goal Quant Routine Quantification Goal->Quant ID Structural ID / Isomer Resolution Goal->ID MethodA Use Ammonium Acetate (5-10mM) Target: [M+NH4]+ Quant->MethodA MethodB Use Lithium Acetate (50µM) Target: [M+Li]+ ID->MethodB ResultA High Signal Poor Fragmentation MethodA->ResultA ResultB Moderate Signal Rich Fragmentation (sn-1 vs sn-2) MethodB->ResultB

Figure 1: Decision tree for selecting the optimal mobile phase additive based on experimental goals.

Module 2: The "Ghost Peak" (Acyl Migration)

Critical Warning: 1,2-DAGs (like OPG) are thermodynamically unstable and spontaneously isomerize to 1,3-DAGs. This is an artifact, not biology.

  • 1,2-OPG: Signaling active (activates PKC).

  • 1,3-OPG: Metabolically inactive (mostly).

Protocol to Prevent Migration:

  • Temperature: Keep autosampler at 4°C . Never heat the column above 40°C .

  • Solvents: Avoid protic solvents (methanol) in the sample diluent if possible; use Acetonitrile/Isopropanol.

  • pH: Maintain mobile phase pH ~4.0. Neutral or basic pH accelerates migration.

Module 3: Step-by-Step Optimization Protocols

Protocol A: The "Lithium Throwing" Method (For Structural Confirmation)

Use this when you need to prove you have 1-oleoyl-2-palmitoyl (OPG) and not 1-palmitoyl-2-oleoyl.

  • Mobile Phase A: 40:60 Water:Acetonitrile + 50 µM Lithium Acetate .

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 50 µM Lithium Acetate .

    • Note: Do not use high concentrations (mM range) of Lithium; it suppresses signal. µM range is sufficient.

  • MS Settings (Positive Mode):

    • Source Temp: 250°C (Lower than usual to prevent in-source decay).

    • Declustering Potential (DP): Low (e.g., 40-60V). High DP strips the headgroup.

  • Data Interpretation:

    • Look for m/z 601.9 (

      
      ).
      
    • MS/MS: You will see losses of the fatty acids as neutral species or Lithium salts.[4]

    • Rule: Loss of the fatty acid at the sn-1 position is generally less abundant than loss at the sn-2 position due to steric hindrance in the lithiated complex.

Protocol B: The "Ammonium" Method (High Sensitivity Quant)

Use this for routine concentration measurements.

  • Mobile Phase: Standard Lipidomics mix (e.g., 60:40 ACN:H2O (A) and 90:10 IPA:ACN (B)).

  • Additive: 10 mM Ammonium Formate + 0.1% Formic Acid.

    • Why Formate? It often gives sharper peaks than Acetate for DAGs.

  • MS Settings:

    • Target m/z 612.5 (

      
      ).
      
    • MRM Transition: Since

      
       is fragile, the most sensitive transition is often the Neutral Loss of Ammonia + Water  (
      
      
      
      ).
    • Transition:612.5 -> 577.5 (Loss of NH3 + H2O).

Module 4: Data & Fragmentation Reference

Use this table to verify your signals.

SpeciesFormulaMonoisotopic MassTarget Adductm/z (approx)Key Fragment (MS2)
OPG (Neutral) C37H70O5594.52---
Ammoniated

-Ammonium612.55 577.5 (Loss of NH3+H2O)
Sodiated

-Sodium617.51 Hard to fragment
Lithiated

-Lithium601.54 [M+Li - C16:0]

Troubleshooting FAQ

Q1: I see a strong signal at m/z 577 in my MS1 scan (full scan). Is this my molecule? A: Likely yes, but it’s an artifact. This is the


 ion formed by in-source fragmentation .
  • Fix: Your Declustering Potential (DP) or Fragmentor Voltage is too high. Lower it in 10V increments until the 577 peak decreases and the 612 (Ammonium) or 601 (Lithium) peak increases.

Q2: My calibration curve is non-linear at high concentrations. A: DAGs have limited solubility in high-water starting conditions.

  • Fix: Ensure your starting gradient is at least 50-60% organic (ACN/MeOH). If the sample precipitates on injection, use a "sandwich" injection or increase the loop volume with a strong solvent.

Q3: Can I use Sodium adducts (


) for quant? 
A:  You can, but it's risky. Sodium adducts are "sticky" and can contaminate the source. Furthermore, because they don't fragment easily, you often have to use a "Pseudo-MRM" (Parent -> Parent) which has high background noise, or extremely high Collision Energy which yields poor reproducibility.

References

  • Murphy, R. C., et al. (2020). Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry. Journal of The American Society for Mass Spectrometry.

  • Lipid Maps Consortium. (2024). LIPID MAPS® Structure Database (LMSD).

  • Han, X., & Gross, R. W. (2001). Quantitative analysis and molecular species fingerprinting of triacylglyceride molecular species directly from lipid extracts of biological samples by electrospray ionization tandem mass spectrometry. Analytical Biochemistry.

  • Herrero, M., et al. (2019). Adduct formation in electrospray ionisation-mass spectrometry with hydrophilic interaction liquid chromatography. Journal of Chromatography A.

Sources

Troubleshooting

Technical Support Center: Diacylglycerol (DAG) Isomer Separation

The following technical guide is structured as a specialized support center resource. It prioritizes the "Why" and "How" of DAG analysis, addressing the specific instability of these lipids.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource. It prioritizes the "Why" and "How" of DAG analysis, addressing the specific instability of these lipids.

Topic: HPLC Separation of 1,2- and 1,3-Diacylglycerol Isomers Role: Senior Application Scientist Status: Active Guide [v2026.02]

The Core Challenge: Acyl Migration

Why are my DAG peaks splitting or shifting retention times?

The fundamental difficulty in analyzing diacylglycerols (DAGs) is acyl migration (isomerization). 1,2-DAGs (physiologically active, PKC activators) are thermodynamically unstable and spontaneously isomerize into 1,3-DAGs (metabolically inactive/stable).

This process is accelerated by:

  • Heat: Temperatures >40°C.

  • pH: Basic or acidic conditions (especially acidic silanols on silica columns).

  • Time: Long run times or storage in protic solvents.

Mechanism of Failure

The free hydroxyl group at the sn-3 position (in 1,2-DAG) executes a nucleophilic attack on the ester carbonyl at sn-2, forming a five-membered cyclic intermediate. This opens to form the more stable 1,3-DAG.

AcylMigration DAG12 1,2-DAG (Thermodynamically Unstable) Inter Cyclic Orthoester Intermediate DAG12->Inter Nucleophilic Attack (OH attacks C=O) Inter->DAG12 Reversible (Equilibrium favors 1,3) DAG13 1,3-DAG (Thermodynamically Stable) Inter->DAG13 Ring Opening (Shift to sn-1,3)

Caption: The mechanism of acyl migration. Note that equilibrium heavily favors the 1,3-isomer (approx. 60:40 to 70:30 ratio).

Method Selection: FAQ

Q: Should I use Normal Phase (NP) or Reversed Phase (RP)?

FeatureNormal Phase (NP-HPLC)Reversed Phase (RP-HPLC)
Separation Principle Polar head group interaction.Hydrophobicity (Chain length/saturation).
Isomer Resolution Excellent. Separates 1,2- from 1,3-isomers by class.Poor to Moderate. Co-elution is common without specific columns.
Risk of Isomerization High. Silica silanols are acidic and catalyze migration.Low. Neutral pH mobile phases protect the sample.
Best Use Case Quantifying the ratio of 1,2 vs 1,3 isomers.Quantifying specific molecular species (e.g., 1,2-Dioleoyl-sn-glycerol).[1][2][3]

Q: How do I detect DAGs? They have low UV absorbance.

  • UV (205-210 nm): Only works for DAGs with unsaturated fatty acids. High noise, low specificity.

  • ELSD / CAD (Recommended): Universal detection.[3][4] Response depends on mass, not double bonds. Ideal for gradient elution.

  • MS (Mass Spec): Highest sensitivity. Requires ionization optimization (often Sodium adducts

    
    ).
    

Troubleshooting Guide

Symptom-Based Diagnostics

Issue A: Peak Splitting or "Shouldering"

Diagnosis: On-column isomerization. The 1,2-DAG is converting to 1,3-DAG during the run.

  • Immediate Fix: Lower column temperature to 10–15°C.

  • Column Fix: If using Normal Phase, switch from bare Silica to a Diol or PVA (Polyvinyl Alcohol) bonded phase. These have fewer active silanols than bare silica, reducing catalytic migration [1].

  • Solvent Fix: Ensure solvents are strictly neutral. Avoid traces of acid/base modifiers unless absolutely necessary for ionization.

Issue B: 1,2-DAG and 1,3-DAG Co-elution

Diagnosis: Insufficient selectivity for the regioisomers.

  • RP-HPLC Fix: Use a high-carbon-load column (C30) or a specialized C18 with high shape selectivity.

  • NP-HPLC Fix: Decrease the polarity of the mobile phase (e.g., reduce Isopropanol percentage in Hexane).

  • Elution Order (Rule of Thumb):

    • Normal Phase: 1,3-DAG (less polar) elutes before 1,2-DAG (more polar).

    • Reversed Phase:[1][2][4][5][6][7][8][9] 1,3-DAG usually elutes before 1,2-DAG (due to compact shape), but this is ECN-dependent [2].

Issue C: Low Sensitivity / Drifting Baseline

Diagnosis: Detection method incompatibility.

  • Fix: If using UV, derivatize the sample (see Protocol B). If using ELSD, ensure the drift tube temperature is optimized (low enough to prevent DAG evaporation, high enough to evaporate solvent).

Validated Protocols

Protocol A: Direct Isomer Separation (NP-HPLC/ELSD)

Best for determining the ratio of 1,2- to 1,3-isomers without derivatization.

  • Column: Diol-bonded Silica (e.g., Lichrosorb Diol), 250 x 4.6 mm, 5 µm.

    • Why: Diol phases reduce on-column isomerization compared to bare silica.

  • Mobile Phase:

    • Solvent A: n-Hexane[3][10]

    • Solvent B: Isopropanol (IPA)

  • Gradient:

    • 0–5 min: 98% A (Isocratic)

    • 5–20 min: Linear gradient to 90% A / 10% B

  • Flow Rate: 1.0 mL/min

  • Temperature: 15°C (Critical to prevent migration).

  • Detection: ELSD (Drift tube: 40°C, Gain: Optimized).

Protocol B: The "Gold Standard" Derivatization (RP-HPLC/UV)

Best for precise quantification of molecular species and preventing migration during storage.

Step 1: Derivatization with 3,5-Dinitrobenzoyl Chloride (DNBC)

  • Dry lipid extract under nitrogen.

  • Add 20 mg DNBC and 100 µL dry pyridine.

  • Heat at 60°C for 15 minutes. (Reaction is faster than migration).

  • Stop reaction with water; extract derivatives into hexane.

    • Why: This locks the DAG into a stable DNB-derivative and adds a strong UV chromophore (absorbs at 254 nm).

Step 2: HPLC Analysis

  • Column: C18 Reversed Phase (e.g., Zorbax Eclipse XDB-C18).

  • Mobile Phase: Acetonitrile (A) / Isopropanol (B).

  • Detection: UV at 254 nm .

  • Result: 1,2- and 1,3-isomers are fully resolved and stable [3].

Workflow Decision Tree

DecisionTree Start Start: DAG Analysis Q1 Do you need specific fatty acid composition? Start->Q1 BranchA Yes (Molecular Species) Q1->BranchA BranchB No (Just Class Ratio 1,2 vs 1,3) Q1->BranchB MethodA RP-HPLC (C18 Column) BranchA->MethodA MethodB NP-HPLC (Diol/Silica Column) BranchB->MethodB Q2 Is sample stable? MethodA->Q2 Deriv Derivatize (DNB) Then RP-HPLC Q2->Deriv No (Migrates) Direct Direct Injection (Low Temp) Q2->Direct Yes

Caption: Decision matrix for selecting the appropriate HPLC mode based on analytical goals.

References

  • Christie, W. W. (2003). Lipid Analysis: Isolation, Separation, Identification and Structural Analysis of Lipids. Oily Press.

  • Holcapek, M., et al. (2003). "Characterization of triacylglycerols and diacylglycerols in plant oils and animal fats by HPLC-MS/MS." Journal of Chromatography A, 1010(2), 195-215.

  • Itabashi, Y., et al. (1997). "Separation of 1,2- and 1,3-diacylglycerol isomers by HPLC." Journal of the American Oil Chemists' Society, 74, 131-135.

  • Reddy, L. H., et al. (2005). "Stability of 1,2-diacylglycerols in pharmaceutical formulations." Chemical and Pharmaceutical Bulletin, 53(7), 841-844.

Sources

Optimization

Technical Support Center: A Guide to the Stability of 1-Oleoyl-2-Palmitoyl-sn-Glycerol (OPG)

Welcome to the comprehensive technical support guide for 1-oleoyl-2-palmitoyl-sn-glycerol (OPG). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical gui...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for 1-oleoyl-2-palmitoyl-sn-glycerol (OPG). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving OPG. This guide will delve into the critical factor of pH and its impact on the stability of OPG, offering practical solutions to common challenges encountered in the laboratory.

Introduction to 1-Oleoyl-2-Palmitoyl-sn-Glycerol (OPG)

1-Oleoyl-2-palmitoyl-sn-glycerol is a specific diacylglycerol (DAG) molecule, a class of lipids that play crucial roles as intermediates in metabolic pathways and as second messengers in cellular signaling.[1] Its unique structure, with oleic acid at the sn-1 position and palmitic acid at the sn-2 position, dictates its physicochemical properties and biological activity. However, the inherent chemical nature of 1,2-diacylglycerols like OPG presents stability challenges that researchers must navigate to ensure experimental accuracy and the integrity of their formulations.

The primary stability concerns for OPG are its susceptibility to hydrolysis and intramolecular acyl migration, both of which can be significantly influenced by the pH of the surrounding environment. Understanding these degradation pathways is paramount for the successful application of OPG in research and development.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for 1-oleoyl-2-palmitoyl-sn-glycerol (OPG)?

A1: The two primary degradation pathways for OPG are:

  • Hydrolysis: The ester bonds linking the oleic and palmitic acid chains to the glycerol backbone can be cleaved by water, a reaction that can be catalyzed by both acidic and alkaline conditions. This results in the formation of free fatty acids (oleic acid and palmitic acid) and monoacylglycerols.

  • Acyl Migration: This is a significant non-hydrolytic degradation pathway for 1,2-diacylglycerols. The acyl group (in this case, the palmitoyl group) at the sn-2 position can migrate to the more thermodynamically stable sn-1 or sn-3 position, resulting in the formation of 1-oleoyl-3-palmitoyl-sn-glycerol (a 1,3-diacylglycerol).[2][3] This isomerization can lead to a loss of biological activity, as the specific stereochemistry of 1,2-diacylglycerols is often crucial for their function as signaling molecules.

Q2: How does pH affect the stability of OPG?

A2: The pH of the formulation or experimental medium is a critical factor influencing both hydrolysis and acyl migration of OPG.

  • Acidic Conditions (pH < 7): Acid-catalyzed hydrolysis of the ester bonds can occur, leading to the release of free fatty acids. While the rate of acyl migration is generally slower at acidic pH compared to neutral or alkaline conditions, it can still occur over time.[4]

  • Neutral Conditions (pH ≈ 7): In the presence of a polar solvent like a buffer, acyl migration is a significant concern. Studies on similar 1,2-diacylglycerols have shown that the half-life for isomerization to the 1,3-isomer can be in the range of 1-2 hours at elevated temperatures (e.g., 62°C) in a neutral buffer.[2][3]

  • Alkaline Conditions (pH > 7): Alkaline conditions significantly accelerate the hydrolysis of ester bonds (saponification), leading to rapid degradation of OPG. The rate of acyl migration is also generally faster in alkaline conditions compared to acidic pH.

Q3: What are the recommended storage conditions for OPG?

A3: To ensure the long-term stability of OPG, it is recommended to store it as a solid or in a non-polar aprotic solvent at low temperatures. MedChemExpress suggests storing stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[5] Avoid repeated freeze-thaw cycles. For experimental use, freshly prepare solutions in a suitable buffer immediately before the experiment.

Q4: Can I use OPG in aqueous-based formulations for my experiments?

A4: Yes, but with caution. Given the susceptibility of OPG to hydrolysis and acyl migration in aqueous environments, it is crucial to carefully control the pH and temperature of the formulation. For cell-based assays or other experiments requiring aqueous buffers, it is advisable to prepare the OPG solution immediately before use and to conduct the experiment over the shortest possible duration. The use of co-solvents or emulsifying agents may be necessary to improve the solubility and stability of OPG in aqueous media.

Troubleshooting Guide

This section addresses common problems encountered during experiments with OPG and provides systematic solutions.

Problem Potential Cause Troubleshooting Steps & Recommendations
Inconsistent or lower-than-expected biological activity of OPG. Degradation of OPG due to acyl migration or hydrolysis. 1. Verify OPG Integrity: Before use, confirm the purity of your OPG stock using an appropriate analytical method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[6] 2. pH Control: Ensure the pH of your experimental buffer is optimal for OPG stability. For many applications, a slightly acidic pH (around 6.0-6.5) may slow down both hydrolysis and acyl migration. 3. Fresh Preparations: Prepare OPG solutions fresh for each experiment. Avoid using previously prepared and stored aqueous solutions. 4. Temperature Management: Conduct experiments at the lowest feasible temperature to minimize degradation rates.
Precipitation of OPG in aqueous buffers. Low aqueous solubility of OPG. 1. Use of a Carrier Solvent: Dissolve OPG in a small amount of a water-miscible organic solvent (e.g., ethanol, DMSO) before adding it to the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. 2. Emulsification: For formulations, consider using an emulsifying agent to create a stable dispersion of OPG in the aqueous phase.[1]
High background signal or unexpected side effects in cell-based assays. Presence of degradation products (free fatty acids, monoacylglycerols, or the 1,3-isomer). 1. Purity Check: Analyze your OPG sample for the presence of impurities using TLC or LC-MS/MS.[6] 2. Control Experiments: Run control experiments with the potential degradation products (e.g., oleic acid, palmitic acid) to assess their individual effects on your assay. 3. Optimize Incubation Time: Minimize the incubation time of your cells with OPG to reduce the in-situ degradation.
Difficulty in quantifying OPG in biological samples. Acyl migration during sample extraction and processing. 1. Acidified Extraction: Extract lipids from your biological samples using a method that employs an acidic pH (around pH 4) and low temperatures (4°C) to minimize acyl migration during the extraction process.[4] 2. Prompt Analysis: Analyze the extracted lipids as quickly as possible to prevent further isomerization.

Experimental Protocols

Protocol 1: Stability Assessment of OPG at Different pH Values

This protocol outlines a general procedure to evaluate the stability of OPG in various buffer systems.

  • Preparation of Buffers: Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.5, 7.0, and 8.5).

  • Preparation of OPG Stock Solution: Dissolve a known amount of OPG in a suitable organic solvent (e.g., chloroform or a 2:1 mixture of chloroform:methanol).

  • Incubation: Aliquot the OPG stock solution into separate glass vials and evaporate the solvent under a stream of nitrogen. Add the different pH buffers to each vial to a final desired concentration of OPG.

  • Time-Course Sampling: Incubate the samples at a controlled temperature (e.g., 37°C). At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each sample.

  • Lipid Extraction: Immediately perform a lipid extraction on the collected aliquots. A modified Bligh-Dyer extraction at an acidic pH is recommended to quench any further degradation.[6]

  • Analysis: Analyze the extracted lipids using Thin Layer Chromatography (TLC) or LC-MS/MS to quantify the remaining OPG and the formation of degradation products (1,3-isomer, free fatty acids, and monoacylglycerols).

Protocol 2: Analysis of OPG and its Isomers by Thin Layer Chromatography (TLC)
  • TLC Plate Preparation: Use silica gel 60 TLC plates.

  • Sample Application: Spot the extracted lipid samples and appropriate standards (pure OPG and, if available, the 1,3-isomer) onto the TLC plate.

  • Development: Develop the TLC plate in a suitable solvent system. A common system for separating neutral lipids is hexane:diethyl ether:acetic acid (e.g., 80:20:1, v/v/v).

  • Visualization: Visualize the separated lipid spots by staining with a suitable reagent, such as iodine vapor, or by charring with a sulfuric acid solution followed by heating.

  • Quantification: The relative amounts of OPG and its 1,3-isomer can be estimated by densitometry of the charred spots.

Visualizing Degradation Pathways and Experimental Workflow

OPG Degradation Pathways

G cluster_hydrolysis Hydrolysis Products OPG 1-Oleoyl-2-palmitoyl-sn-glycerol (1,2-DAG) Hydrolysis Hydrolysis (Acid or Base Catalyzed) OPG->Hydrolysis AcylMigration Acyl Migration (Isomerization) OPG->AcylMigration FFA Free Fatty Acids (Oleic & Palmitic Acid) Hydrolysis->FFA MAG Monoacylglycerols Hydrolysis->MAG Isomer 1-Oleoyl-3-palmitoyl-sn-glycerol (1,3-DAG) AcylMigration->Isomer

Caption: Primary degradation pathways of 1-oleoyl-2-palmitoyl-sn-glycerol (OPG).

Experimental Workflow for OPG Stability Study

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis BufferPrep Prepare Buffers (Varying pH) Incubation Incubate OPG in Buffers BufferPrep->Incubation OPGStock Prepare OPG Stock Solution OPGStock->Incubation Sampling Time-Course Sampling Incubation->Sampling Extraction Lipid Extraction (Acidified) Sampling->Extraction TLC_LCMS TLC or LC-MS/MS Analysis Extraction->TLC_LCMS Quantification Quantify Degradation TLC_LCMS->Quantification

Caption: Workflow for assessing the pH-dependent stability of OPG.

Conclusion

The stability of 1-oleoyl-2-palmitoyl-sn-glycerol is a critical consideration for its successful use in research and development. By understanding the primary degradation pathways of hydrolysis and acyl migration, and the significant influence of pH on these processes, researchers can implement strategies to mitigate instability. This technical support guide provides a foundation for troubleshooting common issues and designing robust experimental protocols. For further assistance, please consult the references provided below.

References

  • The hydrolysis of triacylglycerol and diacylglycerol by a rat brain microsomal lipase with an acidic pH optimum. PubMed. Available at: [Link]

  • Acyl migration in 1,2-dipalmitoyl-sn-glycerol. DeepDyve. Available at: [Link]

  • Highly Efficient Production of Diacylglycerols via Enzymatic Glycerolysis Catalyzed by Immobilized MAS1-H108W Lipase. MDPI. Available at: [Link]

  • Separation and quantification of 2-acyl-1-lysophospholipids and 1-acyl-2-lysophospholipids in biological samples by LC-MS/MS. PMC. Available at: [Link]

  • Acyl migration in 1,2-dipalmitoyl-sn-glycerol. PubMed. Available at: [Link]

  • Characterization of 1,2-diacylglycerol hydrolysis in human platelets. Demonstration of an arachidonoyl-monoacylglycerol intermediate. PubMed. Available at: [Link]

  • Recent Advances in Analytical Methods for the Detection of Olive Oil Oxidation Status during Storage along with Chemometrics, Authenticity and Fraud Studies. MDPI. Available at: [Link]

  • A) Mechanism of N→O and O→N intramolecular acyl migration reaction; (B)... ResearchGate. Available at: [Link]

  • Crystallization behavior of 1,3-dipalmitoyl-2-oleoyl-glycerol and 1-palmitoyl-2,3-dioleoyl-glycerol. ResearchGate. Available at: [Link]

  • Analysis of 1, 3-dioleoyl-2-palmitoylglycerol by Silver-ion HPLC. ResearchGate. Available at: [Link]

  • 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine. Interchim. Available at: [Link]

  • 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol(1-). PubChem. Available at: [Link]

  • Degradation kinetics study of 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) by a validated stability-indicating RP-HPLC method. PubMed. Available at: [Link]

  • 1,2-Diacylglycerols but not phorbol esters stimulate sphingomyelin hydrolysis in GH3 pituitary cells. PubMed. Available at: [Link]

  • Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. Available at: [Link]

  • Kinetics of hydrolysis reactions in water-glycerol mixtures. ScholarSpace. Available at: [Link]

  • Degradation kinetics study of 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) by a validated stability-indicating RP-HPLC method. Semantic Scholar. Available at: [Link]

  • Effect of Diacylglycerol Crystallization on W/O/W Emulsion Stability, Controlled Release Properties and In Vitro Digestibility. PMC. Available at: [Link]

  • Solving Enzyme Stability by Tackling Glycerol-Free Formulation Challenges. MDX. Available at: [Link]

  • Oxidative Degradation of the Monolayer of 1-Palmitoyl-2-Oleoyl-sn-Glycero-3-Phosphocholine (POPC) in Low-Level Ozone. ResearchGate. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Diacylglycerol Analogs: A Comparative Analysis of 1-Oleoyl-2-Palmitoyl-sn-Glycerol and 1-Oleoyl-2-Acetyl-sn-Glycerol (OAG)

For researchers navigating the complexities of lipid signaling, the choice of chemical tools is paramount. Diacylglycerols (DAGs) are foundational second messengers, acting as critical nodes in pathways that govern cellu...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers navigating the complexities of lipid signaling, the choice of chemical tools is paramount. Diacylglycerols (DAGs) are foundational second messengers, acting as critical nodes in pathways that govern cellular proliferation, differentiation, and apoptosis, primarily through the activation of Protein Kinase C (PKC).[1] While endogenous DAG production is transient and spatially restricted, researchers often employ synthetic analogs to probe these pathways.

This guide provides an in-depth comparison of two structurally distinct DAGs: 1-oleoyl-2-palmitoyl-sn-glycerol (OPG) , a representative of endogenous, long-chain DAGs, and 1-oleoyl-2-acetyl-sn-glycerol (OAG) , a widely used synthetic, cell-permeable analog. Understanding their fundamental differences in structure, physicochemical properties, and biological activity is crucial for designing robust experiments and accurately interpreting results.

Part 1: Molecular Profile and Physicochemical Properties

The primary distinction between OPG and OAG lies in the acyl chain at the sn-2 position of the glycerol backbone. OAG possesses a short, two-carbon acetyl group, whereas OPG features a long, 16-carbon saturated palmitoyl chain. This seemingly minor structural variance has profound implications for their behavior in experimental systems.

Feature1-Oleoyl-2-palmitoyl-sn-glycerol (OPG) 1-Oleoyl-2-acetyl-sn-glycerol (OAG)
Structure

Molecular Formula C₃₇H₇₀O₅C₂₃H₄₂O₅
Molecular Weight 594.9 g/mol [2]398.6 g/mol [3]
sn-1 Acyl Chain Oleoyl (18:1)Oleoyl (18:1)
sn-2 Acyl Chain Palmitoyl (16:0)Acetyl (2:0)
Key Physicochemical Trait Highly lipophilic, low aqueous solubility.Amphipathic, with significantly higher aqueous solubility and cell permeability due to the polar acetyl group.[3]
Metabolism Metabolized into other complex lipids, such as triacylglycerols and phospholipids.[4][5]Primarily metabolized by diacylglycerol kinase to its corresponding phosphatidic acid.[6]

The structural difference is the cornerstone of their distinct experimental utilities. OAG's short acetyl group reduces its hydrophobicity, rendering it "cell-permeable" and easy to deliver in aqueous cell culture media.[3] Conversely, OPG's two long acyl chains make it highly lipophilic, similar to endogenous membrane lipids. While this makes it a more physiologically representative molecule, it also presents a significant challenge for delivery into intact cells, often requiring specialized emulsifiers or solvent carriers that can introduce experimental artifacts.[4]

Part 2: Mechanism of Action and Comparative Biological Activity

Both OPG and OAG function by mimicking the endogenous second messenger sn-1,2-diacylglycerol. They bind to the conserved C1 domain of conventional and novel PKC isoforms, inducing a conformational change that relieves autoinhibition and promotes the enzyme's translocation to the plasma membrane, leading to its activation.[7][8]

The Canonical DAG-PKC Signaling Pathway

The diagram below illustrates the central role of DAG in signal transduction, originating from the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by Phospholipase C (PLC). Both OAG and OPG act at the point of DAG interaction with PKC.

G cluster_membrane receptor GPCR / RTK plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP₂ plc->pip2 Hydrolyzes ip3 IP₃ pip2->ip3 dag sn-1,2-Diacylglycerol (DAG) pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor pkc Protein Kinase C (PKC) dag->pkc Recruits & Activates downstream Downstream Substrate Phosphorylation pkc->downstream Phosphorylates ca_release Ca²⁺ Release er->ca_release ca_release->pkc Co-activates (cPKC) oag_opg OAG / OPG (Exogenous Analogs) oag_opg->pkc Mimics DAG

Fig 1. Canonical PKC activation pathway showing the action of endogenous DAG and exogenous analogs.
1-Oleoyl-2-acetyl-sn-glycerol (OAG): The Potent, Permeable Activator

OAG is the workhorse for researchers aiming to induce robust and acute PKC activation in cell-based assays. Its efficacy is well-documented across numerous systems.

  • Broad PKC Activation: OAG is generally considered a non-selective activator of DAG-responsive PKC isoforms. It has been shown to activate PKC in platelets, neutrophils, and neuronal cells, leading to downstream events like protein phosphorylation, superoxide generation, and changes in intracellular calcium levels.[3][6][9][10]

  • Dose-Dependency: The effects of OAG are dose-dependent, with effective concentrations for inducing cellular responses typically falling within the 30-100 µM range.[11]

  • Off-Target Effects: It is critical to recognize that OAG is not exclusively a PKC activator. It can directly modulate other cellular targets, most notably certain members of the Transient Receptor Potential (TRP) family of ion channels (e.g., TRPC3, TRPC6, TRPC7), leading to PKC-independent calcium influx.[3][12] This necessitates careful experimental design, including the use of PKC inhibitors, to delineate true PKC-dependent effects.

1-Oleoyl-2-palmitoyl-sn-glycerol (OPG): The Physiological Representative

Direct experimental data quantifying the potency (e.g., EC₅₀) of exogenously applied OPG for PKC activation is limited in the literature, largely due to the delivery challenges mentioned earlier. However, its biological relevance is clear, and its activity can be inferred from studies on the structure-activity relationships of various DAG species.

  • Influence of Acyl Chain Structure: The fatty acid composition of DAG is a critical determinant of its signaling specificity.[13] Studies comparing different long-chain DAGs have shown that the presence of polyunsaturated fatty acids (like arachidonic acid) at the sn-2 position can enhance the potency of PKC activation.[14][15] OPG, with a saturated palmitoyl chain at sn-2, may therefore exhibit different potency and potentially different PKC isoform selectivity compared to other endogenous DAGs.

  • Membrane Interactions: Beyond direct binding to the C1 domain, DAGs also modulate the physical properties of the cell membrane, which can indirectly influence PKC activation.[7] The distinct biophysical properties imparted by OPG's long, saturated sn-2 chain versus OAG's short acetyl group likely lead to different membrane perturbations and, consequently, different dynamics of PKC recruitment and activation.

  • Ideal for In Vitro Systems: The challenges of using OPG in live cells are negated in cell-free systems. OPG is an excellent choice for in vitro kinase assays using purified enzymes or for reconstitution studies in artificial lipid vesicles or nanodiscs. In these controlled environments, it can be used to specifically investigate how a physiologically relevant, saturated sn-2 DAG influences PKC activity, free from the complexities of cellular uptake and metabolism.

Part 3: Experimental Design and Protocols

The choice between OAG and OPG fundamentally depends on the experimental question. OAG is suited for asking "what happens when PKC is strongly activated in this cell?", while OPG is better for asking "how does this specific endogenous DAG species regulate purified PKC in vitro?".

Comparative Analysis via In Vitro PKC Kinase Assay

To directly compare the intrinsic potency of OAG and OPG on PKC activity, an in vitro kinase assay is the method of choice. This approach bypasses the confounding variables of cell permeability and metabolism. Below is a representative protocol for a non-radioactive, ELISA-based assay.

Objective: To determine and compare the concentration-dependent activation of a purified PKC isoform by OAG and OPG.

Principle: A specific peptide substrate for PKC is pre-coated onto microplate wells. Purified PKC, along with lipid co-factors (phosphatidylserine and the test DAG), is added. The kinase reaction is initiated with ATP. A phospho-specific antibody conjugated to horseradish peroxidase (HRP) is then used to detect the phosphorylated substrate. The addition of a chromogenic HRP substrate (like TMB) yields a colorimetric signal proportional to PKC activity.

G start Start prep_lipids Prepare Lipid Vesicles (PS + OAG or OPG) start->prep_lipids add_reagents Add Assay Buffer, Lipid Vesicles, & Purified PKC Enzyme prep_lipids->add_reagents prep_plate Add Substrate-Coated Microplate prep_plate->add_reagents initiate_rxn Initiate Reaction with ATP (Incubate at 30°C) add_reagents->initiate_rxn wash1 Wash Plate initiate_rxn->wash1 add_ab Add Phospho-Specific Antibody-HRP wash1->add_ab wash2 Wash Plate add_ab->wash2 develop Add TMB Substrate (Incubate) wash2->develop stop Add Stop Solution develop->stop read Read Absorbance (450 nm) stop->read end End read->end

Fig 2. Workflow for an ELISA-based in vitro PKC kinase assay.
  • Preparation of Lipid Activator Vesicles:

    • Causality: PKC activation requires a lipid surface. Phosphatidylserine (PS) is a critical co-factor for PKC activity. The test DAG (OAG or OPG) must be incorporated into these lipid vesicles to be presented to the enzyme in an active context.

    • a. In a glass tube, combine phosphatidylserine (e.g., to a final concentration of 100 µg/mL) and the desired concentration of either OAG or OPG (e.g., creating a dose-response curve from 0.1 to 100 µM).

    • b. Dry the lipids under a stream of nitrogen gas to form a thin film.

    • c. Resuspend the lipid film in kinase assay buffer.

    • d. Sonicate the suspension on ice using a probe sonicator until the solution is clear. This creates small unilamellar vesicles (SUVs) that are optimal for the assay. Keep on ice.

  • Assay Reaction Setup:

    • Causality: Each well must contain all necessary components for the enzymatic reaction. A "no enzyme" or "no DAG" control is essential to establish the baseline signal.

    • a. To the appropriate wells of the PKC substrate-coated microplate, add 50 µL of kinase assay buffer.

    • b. Add 10 µL of the prepared lipid activator vesicles (from Step 1) to each well.

    • c. Add 10 µL of purified PKC enzyme (e.g., PKCα, PKCδ) to all wells except the "no enzyme" control. Add 10 µL of buffer to the control well.

  • Initiation and Incubation:

    • a. Prepare an ATP solution in assay buffer (e.g., to a final concentration of 100 µM).

    • b. Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.

    • c. Mix gently and incubate the plate at 30°C for 30 minutes.

  • Detection:

    • Causality: This multi-step process ensures specific detection of the phosphorylated product. Washing removes unbound reagents to reduce background noise.

    • a. Terminate the reaction by emptying the wells and washing 3-5 times with Wash Buffer.

    • b. Add 100 µL of the HRP-conjugated phospho-specific antibody (diluted according to the manufacturer's instructions) to each well.

    • c. Incubate for 1 hour at room temperature.

    • d. Wash the plate 3-5 times with Wash Buffer.

  • Signal Development and Measurement:

    • a. Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color has developed.

    • b. Stop the reaction by adding 100 µL of Stop Solution (e.g., 2N H₂SO₄). The color will change from blue to yellow.

    • c. Read the absorbance at 450 nm on a microplate reader within 30 minutes.

  • Data Analysis:

    • Subtract the background (no enzyme control) from all readings. Plot the absorbance versus the log of the DAG concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ for both OAG and OPG.

Part 4: Senior Scientist's Insights and Recommendations

The choice between OAG and OPG is not about which is "better," but which is the right tool for the question.

  • Choose OAG for Cell-Based Assays: For studies in intact cells requiring robust, rapid, and widespread activation of PKC signaling, OAG is the superior choice. Its cell permeability and ease of use are significant advantages. However, researchers must remain vigilant for potential off-target effects on ion channels and should always include appropriate controls, such as multiple PKC inhibitors.

  • Choose OPG for In Vitro and Mechanistic Studies: When the goal is to understand the specific biochemical properties of a physiologically relevant DAG, OPG is the more appropriate molecule. It is ideal for cell-free assays to dissect the direct effects of acyl chain structure on enzyme kinetics, membrane binding, and PKC isoform selectivity.

Ultimately, a comprehensive understanding of a signaling pathway may benefit from using both compounds in complementary experiments. OAG can be used to establish the broader consequences of PKC activation in a cellular model, while OPG can be used in follow-up in vitro studies to explore the nuances of how an endogenous lipid mediator achieves this activation. This dual approach provides both physiological relevance and mechanistic clarity, hallmarks of rigorous scientific inquiry.

References

  • Bishop, W. R., & Bell, R. M. (1986). Uptake and metabolism of long-chain 1,2-diacylglycerols by rat adipocytes and H4IIE hepatoma cells. Journal of Biological Chemistry, 261(26), 12513-12519. [Link]

  • Taira, S., Handa, T., & Tsuchiya, T. (2013). Membrane Permeability and Stability of Liposomes Suspended in Shear Flow. Journal of the Society of Rheology, Japan, 41(5), 295-300. [Link]

  • Wender, P. A., et al. (2002). Synthetic Diacylglycerols (DAG) and DAG-Lactones as Activators of Protein Kinase C (PK-C). Accounts of Chemical Research, 35(11), 940-948. [Link]

  • Gautier, R., et al. (2018). Impact of Lipid Composition on Membrane Partitioning and Permeability of Gas Molecules. The Journal of Physical Chemistry B, 122(28), 7076-7086. [Link]

  • Heymans, F., et al. (1987). Alkyl analogs of diacylglycerol as activators of protein kinase C. FEBS Letters, 218(1), 35-40. [Link]

  • Gómez-Fernández, J. C., et al. (2007). Diacylglycerols as activators of protein kinase C (Review). Molecular Membrane Biology, 24(5-6), 403-421. [Link]

  • Haberkorn, A. M., et al. (2020). Live-cell lipid biochemistry reveals a role of diacylglycerol side-chain composition for cellular lipid dynamics and protein affinities. Proceedings of the National Academy of Sciences, 117(14), 7847-7857. [Link]

  • Madani, S., et al. (1993). Acyl chain dependence of diacylglycerol activation of protein kinase C activity in vitro. The Journal of Biological Chemistry, 268(33), 24694-24698. [Link]

  • Stengl, M., & Ziegel-Müller, B. (2018). The Diacylglycerol Analogs OAG and DOG Differentially Affect Primary Events of Pheromone Transduction in the Hawkmoth Manduca sexta in a Zeitgebertime-Dependent Manner Apparently Targeting TRP Channels. Frontiers in Cellular Neuroscience, 12, 223. [Link]

  • Stengl, M., & Ziegel-Müller, B. (2018). The Diacylglycerol Analogs OAG and DOG Differentially Affect Primary Events of Pheromone Transduction in the Hawkmoth Manduca sexta in a Zeitgebertime-Dependent Manner Apparently Targeting TRP Channels. Frontiers in Cellular Neuroscience, 12, 223. [Link]

  • Wang, J., et al. (2023). Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids. Frontiers in Bioscience-Landmark, 28(1), 10. [Link]

  • Wang, J., et al. (2023). Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids. Frontiers in Bioscience-Landmark, 28(1), 10. [Link]

  • Hidalgo, E., et al. (2009). OAG Induces an Additional PKC-, PI3K-, and Rac2-mediated Signaling Pathway Up-Regulating NOX2 Activity, Independently of Ca2+ Entry. The Journal of Biological Chemistry, 284(16), 10566-10576. [Link]

  • Wang, J., et al. (2023). Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids. IMR Press. [Link]

  • de Chaffoy de Courcelles, D., et al. (1987). 1-Oleoyl-2-acetyl-glycerol (OAG) stimulates the formation of phosphatidylinositol 4-phosphate in intact human platelets. Biochemical and Biophysical Research Communications, 148(2), 703-708. [Link]

  • Leonard, T. A., et al. (2021). Structural anatomy of C1 domain interactions with DAG and other agonists. bioRxiv. [Link]

  • Pi, Y., et al. (2002). Diacylglycerol and fatty acids synergistically increase cardiomyocyte contraction via activation of PKC. American Journal of Physiology-Heart and Circulatory Physiology, 283(4), H1478-H1487. [Link]

  • Sánchez-Piñera, P., et al. (1999). A comparative study of the activation of protein kinase C alpha by different diacylglycerol isomers. The Biochemical Journal, 337(Pt 3), 387–395. [Link]

  • Shinomura, T., et al. (2001). Implication of acyl chain of diacylglycerols in activation of different isoforms of protein kinase C. The Journal of Biological Chemistry, 276(50), 47376-47381. [Link]

  • ResearchGate. (n.d.). FIG. 1. A DAG derivative, OAG, induces Ca 2 oscillation. Figure from publication. [Link]

  • CliniSciences. (n.d.). 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol). Product Information. [Link]

  • ResearchGate. (n.d.). Alkenyl, acylglycerol (AAG) inhibits diacylglycerol (DAG) activation of PKC. Figure from publication. [Link]

  • PubChem. (n.d.). 1-Palmitoyl-2-oleoyl-sn-glycerol. Compound Summary. [Link]

  • PubChem. (n.d.). 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol(1-). Compound Summary. [Link]

  • Zechner, R., et al. (2017). DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling. Cellular and Molecular Life Sciences, 74(1), 93-105. [Link]

  • ResearchGate. (n.d.). List of EC50 values calculated from the concentration/response analysis... Table from publication. [Link]

  • Bouron, A., et al. (2009). Diacylglycerol analogues activate second messenger-operated calcium channels exhibiting TRPC-like properties in cortical neurons. The Journal of Neuroscience, 29(2), 478-484. [Link]

  • ResearchGate. (n.d.). Changes in plasma DAG fatty acids with progression to metabolic... Figure from publication. [Link]

Sources

Comparative

Validation of 1-Oleoyl-2-Palmitoyl-sn-Glycerol Purity by NMR

Executive Summary In the development of lipid-based drug delivery systems and protein kinase C (PKC) activators, 1-oleoyl-2-palmitoyl-sn-glycerol (OPG) serves as a critical bioactive diacylglycerol (DAG).[1] However, its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of lipid-based drug delivery systems and protein kinase C (PKC) activators, 1-oleoyl-2-palmitoyl-sn-glycerol (OPG) serves as a critical bioactive diacylglycerol (DAG).[1] However, its validation presents a unique analytical paradox: the methods used to assess its purity often degrade it.

The primary impurity in OPG is not a foreign contaminant but its own thermodynamic isomer: 1,3-oleoyl-palmitoyl-glycerol .[1] Spontaneous acyl migration from the sn-2 to the sn-3 position occurs rapidly under thermal stress or acidic conditions, rendering the molecule biologically inactive for PKC activation.[1]

This guide validates why Proton Nuclear Magnetic Resonance (


H-NMR)  is the superior analytical standard for OPG.[1] Unlike GC-MS (which requires thermal derivatization) or HPLC-ELSD (which lacks structural resolution), NMR offers a non-destructive, quantitative snapshot of the sn-1,2 vs. sn-1,3 ratio in situ.[1]
The Challenge: Acyl Migration

To validate OPG, one must understand its instability. The sn-2 acyl group is kinetically unstable.[1] In the presence of trace moisture, silica (during purification), or heat, it migrates to the primary hydroxyl position (sn-3), forming the more stable 1,3-DAG.

  • 1,2-DAG (OPG): Activates PKC; mimics physiological signaling.[1]

  • 1,3-DAG (Impurity): Biologically distinct; indicates sample degradation.[1]

Diagram 1: The Acyl Migration Mechanism & Analytical Risk

The following diagram illustrates the degradation pathway and where traditional analysis fails.

AcylMigration cluster_methods Analytical Impact OPG 1,2-DAG (OPG) (Biologically Active) Inter Tetrahedral Intermediate OPG->Inter Trace Acid/Base or Heat Impurity 1,3-DAG (Thermodynamic Sink) Inter->Impurity Irreversible Migration GC GC-MS Derivatization (Heat > 60°C) GC->Inter Induces Migration NMR 1H-NMR (Ambient/25°C) NMR->OPG Preserves Structure

Figure 1: Mechanism of acyl migration from 1,2-DAG to 1,3-DAG.[1] Note that thermal analytical methods (like GC) can artificially inflate the 1,3-DAG measurement.[1]

Comparative Analysis: Selecting the Right Tool

While HPLC and GC are staples in lipid labs, they possess critical flaws for regio-isomer quantification of DAGs.

Feature

H-NMR (Recommended)
GC-MS HPLC-ELSD/CAD
Primary Detection Structural Isomers (1,2 vs 1,[1]3)Fatty Acid CompositionLipid Class Separation
Sample Integrity Non-Destructive Destructive (Derivatization required)Non-Destructive
Isomer Resolution High (Distinct chemical shifts)Low (Migration during silylation)Medium (Requires specialized chiral columns)
Quantification Molar Ratio (Direct Integration)Relative Area % (Response factors vary)Non-linear (Requires power-law fitting)
Risk Factor Low Sensitivity (needs >2mg)False Negatives (Isomerization in injector)Response variation by chain length

Verdict: Use GC-MS only to verify the fatty acid identity (Oleic/Palmitic ratio). Use NMR to validate the sn-1,2 structural purity.

The NMR Validation Protocol

This protocol is designed to prevent "observer effect"—where the measurement process degrades the sample.

A. Sample Preparation (Critical)[2]
  • Solvent: Deuterated Chloroform (

    
    ) is standard.
    
    • Pro-Tip: Use

      
       treated with silver foil or stored over basic alumina to remove trace HCl (acid catalyzes migration).
      
  • Concentration: Dissolve 5–10 mg of OPG in 600 µL solvent.

  • Vessel: Use high-quality 5mm NMR tubes. Ensure they are oven-dried to remove moisture.[1]

  • Timing: Analyze immediately. Do not leave dissolved samples overnight.

B. Acquisition Parameters (Bruker/Varian 400 MHz+)
  • Pulse Sequence: Standard 1D proton (zg30).

  • Scans (NS): 64 or 128 (to visualize minor 1,3-impurities).

  • Relaxation Delay (D1):

    
     2.0 seconds (ensure quantitative integration).
    
  • Temperature: 298 K (25°C). Avoid heating the probe.[3]

C. Data Interpretation: The "Fingerprint" Region

The validation relies on the glycerol backbone signals. The chemical environment of the methine proton (H-2) shifts drastically depending on whether an acyl group is attached.

Diagnostic Signals:

MoietyProton AssignmentChemical Shift (

ppm)
Multiplicity
1,2-DAG (OPG) H-2 (Methine) 5.08 Quintet (tt)
H-1 (Methylene)4.20 - 4.35dd (ABX system)
H-3 (Methylene)3.73Doublet (approx)
1,3-DAG (Impurity) H-2 (Methine) 4.05 - 4.15 Multiplet
H-1 / H-34.15 - 4.25Doublet (Equivalent)
Fatty Acids Olefinic (-CH=CH-)5.35Multiplet
Terminal -CH

0.88Triplet

Calculation of Purity (% 1,2-DAG):



Workflow Diagram

This workflow ensures data integrity from synthesis/storage to final validation.

NMR_Workflow Sample OPG Sample (Storage -20°C) Prep Dissolve in CDCl3 (Neutralized/Dry) Sample->Prep Minimize Time Acq Acquire 1H-NMR (ns=64, d1=2s) Prep->Acq No Heat Check1 Check 5.08 ppm (1,2-DAG Methine) Acq->Check1 Check2 Check 4.08 ppm (1,3-DAG Methine) Check1->Check2 Signal Present Result_Pass PASS >95% Purity Check2->Result_Pass Signal Absent/Trace Result_Fail FAIL High 1,3-DAG Content Check2->Result_Fail Signal Significant

Figure 2: Step-by-step NMR validation workflow for OPG purity.

Troubleshooting & Expert Insights

1. Distinguishing Regio-Isomers (O-P vs P-O):

  • The Limitation:

    
    H-NMR easily distinguishes 1,2-DAG from 1,3-DAG.[1][4] However, distinguishing 1-oleoyl-2-palmitoyl  from 1-palmitoyl-2-oleoyl  is difficult because the glycerol protons are not significantly affected by the chain length difference of the fatty acids.[1]
    
  • The Solution: If positional specificity of the fatty acids is required, use

    
    C-NMR . The carbonyl carbons (
    
    
    
    ) of the fatty acids resonate at slightly different frequencies depending on whether they are at the sn-1 or sn-2 position.
    • sn-1 Carbonyl: ~173.2 ppm[1]

    • sn-2 Carbonyl: ~172.8 ppm[1]

    • Compare integration of Oleyl-carbonyl vs Palmitoyl-carbonyl in the

      
      C spectrum (requires long acquisition times).
      

2. The "Doublet of Doublets" Trap:

  • In 1,2-DAGs, the H-1 protons are diastereotopic (magnetically non-equivalent) due to the chiral center at C-2.[1] They appear as complex doublets of doublets (dd) around 4.30 ppm. Do not confuse these with the symmetric doublet of the 1,3-DAG impurity.

3. Solvent Acidity:

  • Old chloroform forms HCl and Phosgene. Using old solvent will cause your pure OPG to isomerize inside the NMR tube during the 15-minute scan, leading to false failure. Always use fresh or neutralized solvent.

References
  • AOCS Official Method Cd 11b-91. (2017).[1][5] Determination of Mono- and Diglycerides by Capillary Gas Chromatography.[1][5][6][7] American Oil Chemists' Society.[5][8] Link

  • Vlahov, G. (1999). Application of NMR to the Analysis of Agro-Food Products. Magnetic Resonance in Chemistry. (Validates 13C NMR for positional analysis of fatty acids on glycerol backbone). Link

  • Christie, W. W. (2023). Mass Spectrometry of Fatty Acid Derivatives.[9] Lipid Library. (Discusses limitations of MS for regio-isomers). Link

  • Nieva-Echevarría, B., et al. (2014). 1H NMR spectroscopy for the determination of the degradation of food lipids.[10] Food Research International. (Source for chemical shift assignments of 1,2 vs 1,3 DAGs). Link

  • Kodali, D. R., et al. (1990). Acyl migration in 1,2-dipalmitoyl-sn-glycerol.[1] Journal of the American Oil Chemists' Society.[8] (Fundamental kinetics of the 1,2 to 1,3 migration). Link

Sources

Validation

Comparative Biological Activity: Saturated vs. Unsaturated Diacylglycerols

Executive Summary In the context of Protein Kinase C (PKC) activation and lipid signaling, the saturation status of Diacylglycerol (DAG) acyl chains is not merely a structural detail—it is the primary determinant of biol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the context of Protein Kinase C (PKC) activation and lipid signaling, the saturation status of Diacylglycerol (DAG) acyl chains is not merely a structural detail—it is the primary determinant of biological potency.[1] While the polar headgroup (glycerol backbone) remains constant, the biophysical behavior of the acyl chains dictates the lipid's ability to activate effector proteins.

The Core Distinction:

  • Unsaturated DAGs (e.g., SAG, DOG): Biologically active. The presence of cis-double bonds creates "packing defects" (voids) in the lipid bilayer, reducing lateral pressure and allowing the C1 domain of PKC to penetrate the membrane interface.

  • Saturated DAGs (e.g., DMG, DPG): Biologically inert or weakly active in physiological conditions. These lipids pack tightly into the bilayer (high order parameter), preventing the deep membrane insertion required for PKC activation, despite possessing the correct chemical moiety for binding.

Part 1: Biophysical Mechanisms (The "Why")

To understand the causality of DAG activity, one must look beyond ligand-receptor binding kinetics and analyze the Lateral Pressure Profile of the membrane.

The Lateral Pressure Hypothesis

PKC activation is not a lock-and-key mechanism occurring in solution; it is an interfacial phenomenon. The C1 domain of PKC must insert physically into the lipid bilayer to access the DAG headgroup.

  • Unsaturated Chains (Active): The cis-geometry (kink) of unsaturated fatty acids (e.g., Arachidonic acid at sn-2) increases the cross-sectional area of the hydrophobic tail. This creates a "cone" shape that increases lateral pressure in the chain region but decreases pressure at the interfacial headgroup region. This drop in interfacial pressure creates a "void" or "pocket" that energetically favors the insertion of the hydrophobic C1 domain.

  • Saturated Chains (Inactive): Saturated chains (e.g., Palmitic acid) are cylindrical and pack tightly (high Van der Waals attraction). This results in high interfacial tension and a rigid membrane surface that energetically resists protein insertion.

Phase Separation

Saturated DAGs often segregate into gel-phase domains (rafts) or form separate crystals within fluid membranes, rendering them spatially inaccessible to cytosolic PKC isoforms.

Part 2: Comparative Efficacy Data

The following data summarizes the activation potential of common DAG species in a standard Mixed Micelle Assay (Phosphatidylserine/Triton X-100).

Table 1: PKC Isoform Activation by DAG Species
DAG SpeciesCommon NameAcyl Chain StructurePhase Behavior (37°C)PKC

Activation (% Max)
PKC

Activation (% Max)
1-Stearoyl-2-arachidonoyl-sn-glycerol SAG 18:0 / 20:4 (cis)Fluid / Disordered100% (Reference)100%
1,2-Dioleoyl-sn-glycerol DOG 18:1 / 18:1 (cis)Fluid / Disordered95-98% 92-96%
1,2-Dipalmitoyl-sn-glycerol DPG 16:0 / 16:0Solid / Gel< 5%< 10%
1,2-Distearoyl-sn-glycerol DSG 18:0 / 18:0Solid / GelNegligibleNegligible
1-Oleoyl-2-acetyl-sn-glycerol OAG 18:1 / 2:0Soluble (Short chain)~80%~75%

Note: OAG is often used for cell permeability, but its short chain leads to rapid metabolism and washout. SAG represents the primary endogenous activator.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: The Mixed Micelle Kinase Assay (Gold Standard)

Purpose: To quantify PKC activity in a controlled environment where lipid phase transition issues are minimized by detergent, isolating the chemical activation potential.

Reagents:

  • Lipid Mix: Phosphatidylserine (PS) and DAG (SAG or DPG).

  • Detergent: Triton X-100 (0.05% w/v final).

  • Substrate: PKC-selective peptide (e.g., neurogranin derived).

  • Radioisotope:

    
    .[2]
    

Workflow:

  • Lipid Film Formation:

    • Aliquot PS and DAG (molar ratio 4:1) in chloroform into glass tubes.

    • Critical Step: Evaporate solvent under

      
       stream. Residual chloroform inhibits kinase activity.
      
  • Micelle Generation:

    • Resuspend film in reaction buffer (20 mM HEPES, pH 7.4, Triton X-100).

    • Validation: Sonicate for 30 seconds in a bath sonicator. The solution must become optically clear. Cloudiness indicates incomplete micelle formation.

  • Reaction:

    • Add Calcium (100

      
      M) and Peptide Substrate.
      
    • Initiate with ATP mix (

      
      ).[2]
      
    • Incubate 10 min at 30°C.

  • Termination & Counting:

    • Spot on P81 phosphocellulose paper.[2]

    • Wash with 75 mM Phosphoric acid (removes free ATP).

    • Scintillation counting.[2]

Protocol B: Cellular Translocation (Visualizing Bioavailability)

Purpose: To demonstrate that saturated DAGs fail to recruit PKC to membranes in live cells.

  • Transfection: Express GFP-PKC

    
     in HeLa cells.
    
  • Baseline Imaging: Confocal microscopy shows cytosolic distribution.

  • Induction:

    • Group A (Control): Add DMSO vehicle.

    • Group B (Unsaturated): Add 10

      
      M DOG (membrane permeable).
      
    • Group C (Saturated): Add 10

      
      M DPG (requires pre-complexing with BSA for delivery).
      
  • Result:

    • DOG: Rapid (<2 min) translocation of GFP fluorescence to the plasma membrane.

    • DPG: Fluorescence remains cytosolic. (Demonstrates lack of membrane insertion/activation).

Part 4: Visualization of Mechanism & Workflow

Diagram 1: Mechanism of Action (Membrane Insertion)

This diagram illustrates the "Lateral Pressure" concept, showing how unsaturated DAGs create the necessary space for PKC C1 domain insertion.

PKC_Activation_Mechanism cluster_membrane Lipid Bilayer Interface cluster_PKC Protein Kinase C Unsat_DAG Unsaturated DAG (SAG) Headgroup Active Void Tail (Kinked) High Volume C1_Domain PKC C1 Domain (Hydrophobic Motif) Unsat_DAG->C1_Domain Reduces Lateral Pressure Allows Insertion Sat_DAG Saturated DAG (DPG) Headgroup Tight Packing Tail (Straight) Low Volume Sat_DAG->C1_Domain High Surface Tension Repels Insertion Activation Kinase Activation (Downstream Signaling) C1_Domain->Activation Conformational Change

Caption: Biophysical gating of PKC activation. Unsaturated DAGs (Green) reduce interfacial pressure, permitting C1 domain insertion. Saturated DAGs (Red) maintain high tension, blocking insertion.

Diagram 2: Mixed Micelle Assay Workflow

A step-by-step visualization of the "Gold Standard" protocol to ensure reproducibility.

Assay_Workflow Lipids 1. Lipid Prep (PS + DAG in CHCl3) Dry 2. N2 Evaporation (Remove Solvent) Lipids->Dry Micelle 3. Mixed Micelles (Buffer + Triton X-100) Dry->Micelle Resuspend Sonicate 4. Sonication (Clear Solution) Micelle->Sonicate Critical Step Reaction 5. Kinase Reaction (+PKC, +Ca2+, +ATP) Sonicate->Reaction Add Enzyme Filter 6. P81 Filtration (Bind Substrate) Reaction->Filter Quench Count 7. Scintillation Counting Filter->Count

Caption: Workflow for the Mixed Micelle PKC Assay. Step 4 (Sonication) is the critical control point for lipid bioavailability.

References

  • Newton, A. C. (1993). Interaction of proteins with lipid headgroups: lessons from protein kinase C. Annual Review of Biophysics and Biomolecular Structure. [Link]

  • Carrasco, S., & Mérida, I. (2007). Diacylglycerol, when simplicity becomes complex. Trends in Biochemical Sciences. [Link]

  • Cantor, R. S. (2002). Lipid composition and the lateral pressure profile in bilayers. Biophysical Journal. [Link]

  • Giorgione, J., et al. (2006). The C1 Domain of Protein Kinase C: A Molecular Switch for Diacylglycerol Sensing. Journal of Biological Chemistry. [Link][3]

  • Dries, D. R., Gallegos, L. L., & Newton, A. C. (2007). A Single Residue in the C1 Domain Sensitizes Novel Protein Kinase C Isoforms to Cellular Diacylglycerol Production. Journal of Biological Chemistry. [Link][3]

Sources

Comparative

Reference standards for 1-oleoyl-2-palmitoyl-sn-glycerol quantification

Title: Comparative Guide: Precision Quantification of 1-Oleoyl-2-Palmitoyl-sn-Glycerol (OPG) in Lipidomics Introduction: The Isomer Challenge 1-Oleoyl-2-palmitoyl-sn-glycerol (OPG; 18:1/16:0 DAG) is a bioactive lipid int...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: Precision Quantification of 1-Oleoyl-2-Palmitoyl-sn-Glycerol (OPG) in Lipidomics

Introduction: The Isomer Challenge

1-Oleoyl-2-palmitoyl-sn-glycerol (OPG; 18:1/16:0 DAG) is a bioactive lipid intermediate critical for Protein Kinase C (PKC) activation and triacylglycerol biosynthesis.[1] Unlike stable storage lipids, OPG is transient and structurally volatile.

For researchers, the quantification of OPG presents a unique "Heisenberg" problem: the act of measuring it often changes it. The 1,2-diacyl structure is thermodynamically unstable and prone to acyl migration , shifting the fatty acid from the sn-2 to the sn-3 position to form the more stable 1,3-isomer.[1]

This guide compares reference standard options and outlines a validated workflow to quantify OPG while mitigating isomerization artifacts.

Part 1: Reference Standard Comparison

Selecting the correct standard is the single most critical decision in DAG quantification. Below is an objective comparison of the three primary classes of standards available for OPG analysis.

Table 1: Comparative Matrix of OPG Reference Standards
FeatureAuthentic sn-1,2 Standard Racemic (rac) 1,2 Standard Deuterated Internal Standard (ISTD)
Chemical Structure 1-Oleoyl-2-Palmitoyl-sn-glycerol1-Oleoyl-2-Palmitoyl-rac-glycerol1,2-Dipalmitoyl-d5-sn-glycerol (Surrogate)
Chirality Enantiopure (sn-configuration)Mixture of enantiomersEnantiopure or Racemic
Primary Utility Calibration Curves, Retention Time VerificationLow-cost method developmentNormalization, Recovery Correction
Stability Risk High (Rapid migration to 1,[1]3)High (Rapid migration to 1,3)High (Must be stored at -80°C)
Cost

$ (High)

(Moderate)

$ (High)
Key Limitation prone to ~10-20% isomerization during shipping/storage.[1]Cannot distinguish biological sn-DAGs from artifacts.Exact 18:1/16:0-d5 is rare; often requires 16:0/16:0-d5 surrogate.[1]
Recommended Vendor Avanti Polar Lipids / Cayman ChemicalCayman Chemical / SigmaAvanti Polar Lipids (Splash®)

Expert Insight: Do not rely solely on external calibration using the Authentic sn-1,2 Standard. Due to matrix effects and extraction losses, Isotope Dilution Mass Spectrometry (IDMS) using a deuterated ISTD (e.g., d5-1,2-DAG) is mandatory for quantitative accuracy.[1]

Part 2: The Mechanism of Error (Acyl Migration)

To quantify OPG, you must prevent it from becoming 1-oleoyl-3-palmitoyl-glycerol.[1] This transition is accelerated by heat, silica (TLC plates), and protic solvents (methanol/water).[1]

Figure 1: The Acyl Migration Trap This diagram illustrates the thermodynamic slip from the bioactive 1,2-DAG to the inactive 1,3-DAG.

AcylMigration cluster_conditions Catalysts for Error OPG 1-Oleoyl-2-Palmitoyl-sn-glycerol (Bioactive 1,2-DAG) Intermediate Cyclic Orthoester Intermediate OPG->Intermediate Heat / Acid / Silica Intermediate->OPG Reversible (Slow) Isomer 1-Oleoyl-3-Palmitoyl-sn-glycerol (Stable 1,3-DAG) Intermediate->Isomer Thermodynamic Drive c1 • Protic Solvents (MeOH) c2 • pH > 7.0 c3 • Temp > 0°C

Caption: The entropy-driven migration of the acyl chain from the sn-2 to sn-3 position. Once formed, 1,3-DAGs are metabolically distinct and must be chromatographically separated.[1]

Part 3: Validated Experimental Protocol

This protocol minimizes acyl migration and utilizes Multiple Reaction Monitoring (MRM) for specific detection.[1]

A. Sample Preparation (The "Cold" Method)

Standard Bligh & Dyer extraction promotes isomerization. Use this modified protocol.

  • Tissue Homogenization: Homogenize tissue in ice-cold chloroform/methanol (1:1) containing 0.01% BHT (antioxidant).[1]

    • Crucial: Add 10 µL of Internal Standard (d5-DAG) immediately before homogenization.[1]

  • Phase Separation: Add water to induce separation.[2] Centrifuge at 4°C.

  • Drying: Collect the lower organic phase.[2] Dry under nitrogen gas at room temperature (never heat).

  • Reconstitution: Reconstitute in Acetonitrile/Isopropanol (50:50). Inject immediately.

B. LC-MS/MS Methodology

Reverse Phase (RP) LC is standard, but Normal Phase (NP) or SFC is superior for separating 1,2-DAG from 1,3-DAG regioisomers.[1]

  • Column: C18 Reverse Phase (e.g., Waters BEH C18) for species separation; or Silica/PVA-Sil for regioisomer separation.[1]

  • Mobile Phase A: Acetonitrile:Water (40:60) + 10mM Ammonium Formate.[1]

  • Mobile Phase B: Acetonitrile:Isopropanol (10:90) + 10mM Ammonium Formate.[1]

  • Ionization: ESI Positive Mode (detects [M+NH4]+ adducts).[1][3]

Target Transitions (MRM):

  • OPG (18:1/16:0): Precursor m/z 612.5 [M+NH4]+ → Product m/z 339.3 (Loss of Palmitic Acid + NH3) and m/z 313.3 (Loss of Oleic Acid + NH3).

  • ISTD (d5-DAG): Precursor m/z [M+5+NH4]+ → Product [Fragment].

Part 4: Workflow Visualization

Figure 2: Precision Quantification Workflow A self-validating logic flow to ensure data integrity.

Workflow Sample Biological Sample (Tissue/Plasma) Spike Spike Internal Standard (d5-1,2-DAG) Sample->Spike Step 1 Extract Cryo-Extraction (CHCl3/MeOH, 4°C) Spike->Extract Step 2 LC LC Separation (Critical: Resolve 1,2 from 1,3) Extract->LC Step 3 (Immediate) MS MS/MS Detection ([M+NH4]+ Adducts) LC->MS MRM Mode Data Quantification (Ratio: Endogenous Area / ISTD Area) MS->Data Analysis QC QC Check: Is 1,3-isomer peak >10%? Data->QC QC->Extract Yes (Fail) Re-optimize Temp

Caption: Step-by-step workflow emphasizing the early addition of internal standards and the QC checkpoint for isomerization artifacts.

Part 5: Troubleshooting & Best Practices

  • The Glassware Trap: DAGs stick to plastic. Use silanized glass vials to prevent non-specific binding loss.

  • Solvent Choice: Avoid storing standards in methanol. Methanol acts as a nucleophile that catalyzes acyl migration.[1] Store stock solutions in Chloroform or Toluene at -80°C.

  • Isomer Confirmation: If you see two peaks with the same MRM transition, the second eluting peak on a Reverse Phase C18 column is typically the 1,3-isomer (more hydrophobic/stable). On Normal Phase, the elution order is reversed (1,3 elutes before 1,2).

References

  • Cayman Chemical. 1-Oleoyl-2-palmitoyl-rac-glycerol Product Information.Link

  • Avanti Polar Lipids. Lipidomics Adducts and Fragmentation Guide.Link

  • Li, L., et al. (2022). "Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS."[1] Frontiers in Pharmacology. Link

  • Homan, R., & Anderson, M. (1998). "Rapid separation and quantitation of 1,2- and 1,3-diglycerides by high-performance liquid chromatography."[1] Journal of Chromatography B. (Foundational method for isomer separation).[1]

  • Murphy, R.C. Mass Spectrometry of Lipids: Diacylglycerols. Lipid Maps.[1] Link

Sources

Validation

Comparative Kinetics of Protein Kinase C (PKC) Translocation: A Technical Guide to Diacylglycerol (DAG) vs. Phorbol Esters

For researchers in cell signaling and drug development, understanding the nuances of Protein Kinase C (PKC) activation is paramount. The translocation of PKC from the cytosol to cellular membranes is the hallmark of its...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in cell signaling and drug development, understanding the nuances of Protein Kinase C (PKC) activation is paramount. The translocation of PKC from the cytosol to cellular membranes is the hallmark of its activation, a critical event that dictates downstream signaling specificity.[1][2][3] This guide provides an in-depth comparison of the translocation kinetics induced by the endogenous second messenger, diacylglycerol (DAG), and its widely used pharmacological mimics, the phorbol esters. We will explore the mechanistic underpinnings of their distinct kinetic profiles and provide field-proven experimental protocols to empower your research.

The Central Role of the C1 Domain in PKC Translocation

The activation of conventional (cPKC) and novel (nPKC) isoforms is critically dependent on the binding of ligands to their tandem C1 domains (C1A and C1B).[2][4][5] These small, cysteine-rich zinc-finger motifs serve as the docking sites for both DAG and phorbol esters.[4][5] Upon ligand binding, a conformational change occurs that increases the affinity of PKC for membrane phospholipids like phosphatidylserine, effectively recruiting the enzyme from the cytosol to the membrane where it can phosphorylate its substrates.[4][6] The nature of the ligand occupying the C1 domain profoundly dictates the speed, duration, and even subcellular destination of this translocation event.

cluster_0 Cell Exterior cluster_1 Plasma Membrane cluster_2 Cytosol Receptor Receptor PLC PLC Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG PKC_membrane Active PKC DAG->PKC_membrane Recruits & Activates PKC_cyto Inactive PKC PKC_cyto->PKC_membrane Phorbol_Ester Phorbol Ester (e.g., PMA) Phorbol_Ester->PKC_membrane Mimics DAG (Sustained) Agonist Agonist Agonist->Receptor

Caption: PKC activation pathway by DAG and phorbol esters.

Diacylglycerol (DAG): The Endogenous Activator's Fleeting Signal

Physiological activation of PKC is initiated by receptor-mediated hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), generating DAG and inositol trisphosphate (IP3).[7][8] The DAG produced remains within the plasma membrane, acting as a transient signal.

Kinetic Profile:

  • Onset: Rapid. PKC translocation can be detected within seconds to a few minutes of agonist stimulation.[9]

  • Duration: Transient. The effect of DAG is short-lived because it is rapidly metabolized by diacylglycerol kinases (DGKs) into phosphatidic acid or hydrolyzed by DAG lipases.[4][7] This rapid clearance ensures a tight temporal control over PKC signaling, allowing for pulsatile or oscillatory activation patterns.

  • Reversibility: High. Due to its rapid metabolism, the removal of the stimulus leads to a swift termination of the DAG signal and the return of PKC to the cytosol.

The transient nature of DAG signaling is a critical physiological control mechanism. It prevents uncontrolled, prolonged PKC activation which could lead to cellular dysfunction or tumorigenesis.

Phorbol Esters: Potent, Persistent, and Patho-Physiologically Relevant

Phorbol esters, such as Phorbol 12-myristate 13-acetate (PMA), are plant-derived compounds that are powerful tumor promoters precisely because they are structural and functional analogues of DAG.[10] They bind to the same C1 domain with high affinity but possess one crucial difference: they are not readily metabolized by cellular enzymes.[4][10]

Kinetic Profile:

  • Onset: Rapid. Similar to DAG, phorbol esters like PMA can induce translocation within minutes.[1][11] For example, in WB cells, PMA induced translocation of PKC-δ from the cytosol to the membrane, nuclear, and cytoskeleton fractions within 1-5 minutes.[1]

  • Duration: Sustained and Prolonged. The metabolic stability of phorbol esters leads to a persistent occupation of the C1 domain, locking PKC in its active, membrane-bound state.[4] This can last for hours and often leads to the eventual down-regulation and degradation of the PKC protein itself.[11]

  • Reversibility: Low. The high-affinity binding and slow dissociation rate, combined with metabolic stability, make the translocation effectively irreversible over typical experimental timelines.[10][12]

This sustained activation is a double-edged sword for researchers. While it provides a powerful tool to maximally and consistently activate PKC, it represents a supra-physiological stimulus that may not recapitulate the subtleties of endogenous signaling.

Comparative Analysis: DAG vs. Phorbol Esters

The choice between using a physiological agonist to generate DAG or a phorbol ester depends entirely on the experimental question. Do you wish to study the rapid, dynamic regulation of a signaling pathway, or the downstream consequences of maximal, sustained pathway activation?

FeatureDiacylglycerol (DAG)Phorbol Esters (e.g., PMA)Rationale & Significance
Source Endogenous, generated by PLCExogenous, pharmacological toolDAG represents physiological activation; PMA is a potent but artificial stimulus.
Potency Lower; higher concentrations requiredHigh; effective at nM concentrationsPhorbol esters have a significantly higher affinity for the C1 domain.[5][10]
Metabolism Rapidly phosphorylated or hydrolyzedNot readily metabolizedThis is the primary driver of the kinetic differences; DAG signals are transient, while phorbol ester effects are prolonged.[4][10]
Translocation Onset Rapid (seconds to minutes)[9]Rapid (minutes)[1][11]Both activators can trigger a fast initial response.
Translocation Duration Transient (minutes)Sustained (hours)[11][13]Prolonged signaling by PMA can lead to secondary effects, including protein down-regulation.[11]
Reversibility HighLow / IrreversibleDAG signaling is tightly regulated; phorbol ester activation is persistent.[10][12]
Isoform/Subcellular Specificity Can induce isoform- and location-specific translocation (e.g., Golgi, plasma membrane).[14]Tends to cause more widespread translocation to multiple membranes (plasma, nuclear, etc.).[1][3]The specific lipid environment and co-factors present during physiological DAG production can fine-tune translocation, a nuance often lost with global PMA stimulation.
Experimental Protocols for Measuring PKC Translocation

Validating and quantifying PKC translocation is crucial. The two most common and robust methods are live-cell imaging and subcellular fractionation followed by Western blot.

This method offers unparalleled temporal and spatial resolution, making it ideal for observing the rapid kinetics of DAG-induced translocation in real-time.[15][16]

Principle: A PKC isoform is tagged with a fluorescent protein (e.g., GFP). Upon stimulation, the movement of the fluorescent signal from the diffuse cytosolic pattern to a sharp membrane-associated pattern is monitored by microscopy.

cluster_0 Experimental Workflow: Live-Cell Imaging A 1. Cell Culture Plate cells on glass-bottom dish B 2. Transfection Introduce PKC-GFP plasmid A->B C 3. Imaging Setup Mount on confocal microscope Acquire baseline image B->C D 4. Stimulation Add DAG analogue or Phorbol Ester C->D E 5. Time-Lapse Imaging Capture images at set intervals D->E F 6. Data Analysis Quantify fluorescence intensity (Cytosol vs. Membrane) E->F

Caption: Workflow for live-cell imaging of PKC translocation.

Step-by-Step Methodology:

  • Cell Culture & Transfection:

    • Plate cells (e.g., CHO, HeLa) on glass-bottom imaging dishes suitable for high-resolution microscopy.

    • Transfect cells with a plasmid encoding the PKC isoform of interest fused to a fluorescent protein (e.g., pEGFP-PKCδ) using a suitable transfection reagent. Allow 24-48 hours for expression.

  • Imaging Preparation:

    • Replace the culture medium with an appropriate imaging buffer (e.g., HEPES-buffered saline) to maintain pH and reduce background fluorescence.[17]

    • Mount the dish on the stage of a confocal or spinning-disk microscope equipped with an environmental chamber to maintain physiological temperature (37°C) and CO2.

  • Image Acquisition:

    • Identify a healthy, transfected cell expressing a moderate level of the PKC-GFP fusion protein.

    • Acquire a baseline image (or a short time-series) to establish the pre-stimulus localization, which should be predominantly cytosolic.

    • Add the stimulus (e.g., 1 µM PMA or a cell-permeable DAG analogue like 1,2-dioctanoyl-sn-glycerol (DOG)) to the dish.

    • Immediately begin time-lapse acquisition, capturing images every 5-30 seconds for DAG analogues or every 1-5 minutes for phorbol esters.

  • Data Analysis:

    • Using image analysis software (e.g., Fiji/ImageJ), define regions of interest (ROIs) for the plasma membrane and the cytosol.[18]

    • Measure the mean fluorescence intensity in each ROI for every time point.

    • Calculate the ratio of membrane-to-cytosol fluorescence. A sharp increase in this ratio signifies translocation.[18][19]

Self-Validation & Controls:

  • Trustworthiness: Use untransfected cells as a negative control to assess autofluorescence. Use a vector expressing only GFP to ensure the translocation is dependent on the PKC moiety.

  • Expertise: Choose an imaging interval appropriate for the expected kinetics. Fast acquisition is needed for DAG, while longer intervals are sufficient for the sustained phase of PMA action. Be mindful of phototoxicity by minimizing laser power and exposure time.[17]

This biochemical approach provides quantitative data on the proportion of PKC in different cellular compartments (cytosol, membrane, nucleus) at specific time points. It is particularly effective for analyzing the sustained translocation induced by phorbol esters.[3][20]

Principle: Cells are treated with an agonist for a defined period, then lysed under conditions that preserve organelle integrity. Differential centrifugation is used to separate the soluble cytosolic proteins from the membrane-bound and nuclear proteins. The amount of PKC in each fraction is then quantified by Western blot.

cluster_0 Experimental Workflow: Subcellular Fractionation cluster_1 Fractions Obtained A 1. Cell Treatment Stimulate cells with agonist for desired time B 2. Cell Lysis Homogenize in hypotonic buffer A->B C 3. Low-Speed Centrifugation (e.g., 700 x g) Pellet = Nuclei B->C D 4. High-Speed Centrifugation (e.g., 10,000 x g) Supernatant from Step 3 C->D Supernatant Nuc Nuclear Pellet C->Nuc E 5. Ultracentrifugation (e.g., 100,000 x g) Supernatant from Step 4 D->E Supernatant Mem Membrane Pellet E->Mem Cyto Cytosolic Supernatant E->Cyto F 6. Western Blot Analysis Probe fractions for PKC and markers Nuc->F Mem->F Cyto->F

Caption: Workflow for subcellular fractionation to analyze PKC distribution.

Step-by-Step Methodology:

  • Cell Treatment:

    • Culture cells to near-confluency in standard culture dishes.

    • Treat separate dishes with the agonist (e.g., 100 nM PMA) for different durations (e.g., 0, 2, 5, 15, 60 minutes). The '0 min' dish serves as the unstimulated control.

  • Harvesting and Lysis:

    • Wash cells with ice-cold PBS and scrape them into a hypotonic lysis buffer containing protease and phosphatase inhibitors.[21][22]

    • Allow cells to swell on ice, then lyse them using a Dounce homogenizer or by passing them through a narrow-gauge needle.[22][23]

  • Differential Centrifugation: [24]

    • Nuclear Fraction: Centrifuge the lysate at low speed (~700-1,000 x g) for 5-10 minutes. The pellet contains the nuclei.

    • Membrane Fraction: Transfer the supernatant to a new tube and centrifuge at high speed (~100,000 x g) for 1 hour. The resulting pellet contains the total membrane fraction (plasma membrane, ER, Golgi, etc.).

    • Cytosolic Fraction: The supernatant from the high-speed spin is the cytosolic fraction.

  • Western Blot Analysis:

    • Resuspend the nuclear and membrane pellets in an appropriate buffer.

    • Measure the protein concentration of all fractions.

    • Resolve equal amounts of protein from each fraction by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the PKC isoform of interest.

    • Probe separate blots with antibodies for marker proteins to validate the purity of each fraction (e.g., Tubulin for cytosol, a receptor like EGFR for membrane, and Histone H3 for nucleus).

Self-Validation & Controls:

  • Trustworthiness: The inclusion of fraction-specific markers is non-negotiable. This validates the purity of your separation. A good cytosolic prep should be devoid of histone signal, and vice versa.

  • Expertise: Always load equal amounts of protein for each fraction to allow for a semi-quantitative comparison. Densitometry can be used to quantify the percentage of total PKC in each fraction at each time point.

Conclusion: Kinetic Differences as a Key to Functional Specificity

The profound differences in the translocation kinetics induced by DAG versus phorbol esters are not merely academic. They are central to the functional specificity of PKC signaling. The transient, localized signal from DAG allows for precise control over cellular processes, while the sustained, global activation by phorbol esters can hijack this machinery, leading to long-term changes like cell proliferation or differentiation.[1] For researchers, a clear understanding of these kinetics is essential for designing experiments that yield physiologically relevant insights and for the rational development of therapeutic agents that target the PKC pathway.

References

  • Dean, N. M., & determination of PKC isozyme translocation in WB cells. (1997). Differential translocation of protein kinase C isozymes by phorbol esters, EGF, and ANG II in rat liver WB cells. American Journal of Physiology-Cell Physiology. Available at: [Link]

  • Wang, Q. J., et al. (1999). Differential localization of protein kinase C delta by phorbol esters and related compounds using a fusion protein with green fluorescent protein. Journal of Biological Chemistry. Available at: [Link]

  • Iglesias, T., & Rozengurt, E. (2008). Selective binding of phorbol esters and diacylglycerol by individual C1 domains of the PKD family. Biochemical Journal. Available at: [Link]

  • Issandou, M., & Rozengurt, E. (1989). Phorbol esters induce both intracellular translocation and down-regulation of protein kinase C in MCF-7 cells. FEBS Letters. Available at: [Link]

  • Dries, D. R., et al. (2007). A Single Residue in the C1 Domain Sensitizes Novel Protein Kinase C Isoforms to Cellular Diacylglycerol Production. Journal of Biological Chemistry. Available at: [Link]

  • Gómez-Fernández, J. C., et al. (2008). Diacylglycerols as activators of protein kinase C (Review). Molecular Membrane Biology. Available at: [Link]

  • Baldassare, J. J., et al. (1991). Different translocation of three distinct PKC isoforms with tumor-promoting phorbol ester in human platelets. Biochemical and Biophysical Research Communications. Available at: [Link]

  • Codazzi, F., et al. (2001). Analysis of the translocation kinetics of PKC alpha, -beta 1, -epsilon, and -gamma in living cells. ResearchGate. Available at: [Link]

  • Malolanarasimhan, K., et al. (2007). Modulation of membrane translocation of protein kinase C (PKC) isozymes alpha and delta by diacylglycerol lactones (DAG-lactones) containing rigid-rod acyl groups. Journal of Medicinal Chemistry. Available at: [Link]

  • UniProt. (2008). Selective binding of phorbol esters and diacylglycerol by individual C1 domains of the PKD family. UniProt Literature Citations. Available at: [Link]

  • Tsuchida, K., et al. (2001). Differences in the expression of protein kinase C isoforms and its translocation after stimulation with phorbol ester between young-adult and middle-aged ventricular cardiomyocytes isolated from Fischer 344 rats. Japanese Circulation Journal. Available at: [Link]

  • JoVE. (2022). Live-Imaging: PKC Translocation In Sf9 Cells & In Aplysia Sensory Neurons. YouTube. Available at: [Link]

  • Bazzi, M. D., & Nelsestuen, G. L. (1988). Differences in the effects of phorbol esters and diacylglycerols on protein kinase C. Biochemistry. Available at: [Link]

  • Mosior, M., & Newton, A. C. (1995). Mechanism of Interaction of Protein Kinase C with Phorbol Esters. Journal of Biological Chemistry. Available at: [Link]

  • Rahman, G. M., & Das, J. (2015). Comparison of the ligand binding site of C1 domains: A molecular dynamics simulation study of the C1 domain–phorbol 13-acetate–membrane system. Journal of Molecular Graphics and Modelling. Available at: [Link]

  • Sanjuán, M. A., et al. (2011). Diacylglycerol kinase ζ controls diacylglycerol metabolism at the immunological synapse. The Journal of Cell Biology. Available at: [Link]

  • Kopec, M., & D'Souza, K. (2021). Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review. Cellular and Molecular Life Sciences. Available at: [Link]

  • Sudhakar, A., et al. (2016). Spatio-Temporal Regulation of PKC Isoforms Imparts Signaling Specificity. Frontiers in Cell and Developmental Biology. Available at: [Link]

  • Chen, X., et al. (2001). Diacylglycerol and fatty acids synergistically increase cardiomyocyte contraction via activation of PKC. American Journal of Physiology-Heart and Circulatory Physiology. Available at: [Link]

  • Sakai, N., & Saito, N. (2001). Fluorescence Imaging of Protein Kinase C Translocation in Living Cells. Springer Protocols. Available at: [Link]

  • Regot, S., et al. (2014). Live-cell measurements of kinase activity in single cells using translocation reporters. Nature Protocols. Available at: [Link]

  • Anonymous. Subcellular Fractionation Protocol. Provided by Google Search.
  • Lu, D., et al. (1997). Differential translocation of protein kinase C isozymes by phorbol esters, EGF, and ANG II in rat liver WB cells. American Journal of Physiology. Available at: [Link]

  • Ly, T. K., & Lystad, A. H. (2021). Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells. Cells. Available at: [Link]

  • Creative Biolabs. Live Cell Imaging Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]

  • Tan, S. H., & anor. Subcellular Fractionation to Demonstrate Activation of Intrinsic Apoptotic Pathway. Springer Protocols. Available at: [Link]

  • Kudo, T., et al. (2017). Live-cell measurements of kinase activity in single cells using translocation reporters. ResearchGate. Available at: [Link]

  • Bitesize Bio. (2026). A Practical Step-by-Step Guide to Subcellular Fractionation in Mammalian Cells. Bitesize Bio. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Verification of 1-oleoyl-2-palmitoyl-sn-glycerol Structure by Thin-Layer Chromatography

For researchers, scientists, and professionals in drug development, the accurate structural verification of lipids is a critical step in ensuring the validity of experimental outcomes. This guide provides an in-depth, te...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate structural verification of lipids is a critical step in ensuring the validity of experimental outcomes. This guide provides an in-depth, technical comparison of thin-layer chromatography (TLC) methods for the verification of the 1-oleoyl-2-palmitoyl-sn-glycerol structure. We will move beyond a simple recitation of protocols to explain the underlying chemical principles that govern the separation of closely related diacylglycerol (DAG) isomers, offering field-proven insights to empower your analytical choices.

Here, we compare three prevalent TLC-based approaches for this purpose: standard silica gel TLC, boric acid-impregnated TLC, and silver nitrate-impregnated TLC.

The Challenge of Diacylglycerol Isomer Separation

Diacylglycerols are crucial intermediates in lipid metabolism and cellular signaling. The specific positioning of fatty acyl chains on the glycerol backbone dictates their biological activity. 1,2-diacyl-sn-glycerols, such as the subject of this guide, are key second messengers, while 1,3-diacylglycerols are generally not. The ease of acyl migration, particularly under acidic or heated conditions, necessitates an analytical method that minimizes this risk while providing clear separation.[1]

Comparative Analysis of TLC Methodologies

Thin-layer chromatography remains a cost-effective and versatile tool for lipid analysis.[2] Its simplicity and the ability to run multiple samples in parallel make it an attractive option for routine screening and verification.[2] However, the choice of stationary phase and mobile phase is paramount for achieving the desired separation of DAG isomers.

Methodology 1: Standard Unmodified Silica Gel TLC

Standard silica gel TLC is the most common form of TLC, separating lipids based on their polarity.[2][3] More polar lipids interact more strongly with the stationary silica gel and thus have a lower retention factor (Rf), while less polar lipids travel further up the plate.

Experimental Protocol:

  • Plate Preparation: Use commercially available silica gel 60 TLC plates. Pre-wash the plates by developing them in a tank with chloroform/methanol (1:1, v/v) to remove any impurities, then activate by heating at 110°C for 30 minutes.[4]

  • Sample Application: Dissolve the lipid sample in a small volume of chloroform. Apply the sample as a small spot or a narrow band onto the origin line of the TLC plate using a capillary tube or a syringe.[5]

  • Development: Place the plate in a developing chamber saturated with a mobile phase of hexane/diethyl ether/acetic acid (70:30:1, v/v/v).[1][3] Allow the solvent front to migrate to approximately 1 cm from the top of the plate.

  • Visualization: After development, dry the plate and visualize the separated lipids. Common visualization techniques include:

    • Iodine Vapor: Place the plate in a sealed chamber containing iodine crystals. Unsaturated lipids will appear as brown spots.[3][6] This method is non-destructive.[2]

    • Phosphomolybdic Acid Spray: Spray the plate with a 10% solution of phosphomolybdic acid in ethanol and heat at 100-120°C. Lipids will appear as dark green-blue spots.[6][7]

    • Charring with Sulfuric Acid: Spray the plate with 50% sulfuric acid and heat. All organic compounds will char and appear as black spots.[2]

Performance Analysis:

While effective for separating different lipid classes (e.g., triacylglycerols, diacylglycerols, monoacylglycerols, and free fatty acids), standard silica gel TLC often fails to resolve the 1,2- and 1,3-diacylglycerol isomers. The slight difference in polarity between these isomers is typically insufficient for baseline separation with this method.

Methodology 2: Boric Acid-Impregnated TLC

To enhance the separation of DAG isomers, the silica gel can be impregnated with boric acid. Boric acid forms cyclic derivatives with the hydroxyl groups of the diacylglycerols.[1] The stability of these complexes differs between the 1,2- and 1,3-isomers, leading to differential migration.[1][8][9]

Experimental Protocol:

  • Plate Impregnation: Prepare a 2.3% (w/v) solution of boric acid in ethanol.[1] Immerse the silica gel TLC plate in this solution for a few minutes, ensuring even coating.[8]

  • Activation: After impregnation, dry the plate at 100°C for 10-15 minutes to activate it.[1][8]

  • Sample Application & Development: Follow the same procedure as for standard silica gel TLC. A common mobile phase for this separation is chloroform/acetone (96:4, v/v).[1]

  • Visualization: Use a non-destructive visualization method like primuline spray (0.05% in acetone/water 80:20) and view under UV light, as the separated lipids may need to be recovered for further analysis.[1][10]

Performance Analysis:

Boric acid-impregnated TLC significantly improves the resolution of 1,2- and 1,3-diacylglycerol isomers.[1][8][9] The 1,2-isomer forms a more stable complex with boric acid, resulting in a lower Rf value compared to the 1,3-isomer. This method is considered a reliable approach for verifying the positional purity of 1-oleoyl-2-palmitoyl-sn-glycerol.

Methodology 3: Silver Nitrate-Impregnated TLC (Argentation TLC)

Argentation TLC separates lipids based on the degree of unsaturation of their fatty acyl chains.[2][11] Silver ions form reversible charge-transfer complexes with the double bonds in the fatty acid chains. The more double bonds a lipid contains, the stronger it complexes with the silver ions, and the slower it migrates up the TLC plate.[2]

Experimental Protocol:

  • Plate Impregnation: Prepare a 0.5-2% (w/v) solution of silver nitrate in methanol.[12] Immerse the silica gel plate in this solution in the dark for about 10 minutes.[11]

  • Activation: Dry the impregnated plates in a dark place at room temperature for a couple of hours or in an oven at 110°C for up to 10 minutes.[11]

  • Sample Application & Development: Conduct these steps in low light to prevent the degradation of the silver nitrate. A suitable mobile phase for separating diacylglycerols based on unsaturation could be a non-polar system like hexane/diethyl ether (90:10, v/v).

  • Visualization: Visualization can be challenging on silver nitrate plates. A common method is to spray with a fluorescent dye like 2',7'-dichlorofluorescein and view under UV light.[2] Destructive methods like charring can also be used, but this will reduce the silver ions, causing the plate to darken.[2]

Performance Analysis:

Argentation TLC is not the primary method for separating 1,2- and 1,3-diacylglycerol isomers. However, it is invaluable for verifying the fatty acid composition of the diacylglycerol. For 1-oleoyl-2-palmitoyl-sn-glycerol, which contains one saturated (palmitoyl) and one monounsaturated (oleoyl) fatty acid, this technique can separate it from diacylglycerols containing two saturated fatty acids or two polyunsaturated fatty acids. It is a powerful complementary technique to boric acid-impregnated TLC.

Data Presentation

TLC Method Separation Principle Primary Application for 1-oleoyl-2-palmitoyl-sn-glycerol Advantages Disadvantages
Standard Silica Gel PolaritySeparation from other lipid classesSimple, widely availablePoor resolution of 1,2- and 1,3-isomers
Boric Acid-Impregnated Complexation with hydroxyl groupsSeparation of 1,2- and 1,3-diacylglycerol isomersExcellent resolution of positional isomersRequires plate impregnation and activation
Silver Nitrate-Impregnated Complexation with double bondsVerification of fatty acid unsaturationExcellent separation based on unsaturationLight-sensitive, more complex visualization

Experimental Workflow & Logical Relationships

TLC_Workflow activation activation sample_app sample_app activation->sample_app development development sample_app->development visualization visualization development->visualization rf_calc rf_calc visualization->rf_calc structure_ver structure_ver rf_calc->structure_ver

Caption: Experimental workflow for TLC-based verification of lipid structure.

Separation_Principles cluster_silica Standard Silica Gel cluster_boric Boric Acid-Impregnated cluster_silver Silver Nitrate-Impregnated polarity Polarity hydroxyl Hydroxyl Group Position unsaturation Degree of Unsaturation lipid_mixture Lipid Mixture (including 1-oleoyl-2-palmitoyl-sn-glycerol) lipid_mixture->polarity lipid_mixture->hydroxyl lipid_mixture->unsaturation

Caption: Logical relationships of different TLC separation principles.

Conclusion and Recommendations

For the comprehensive verification of the 1-oleoyl-2-palmitoyl-sn-glycerol structure, a multi-faceted TLC approach is recommended.

  • Initial Purity Assessment: Utilize standard silica gel TLC to confirm the sample's purity from other lipid classes. The presence of a single spot at the expected Rf for a diacylglycerol provides a preliminary indication of purity.

  • Isomer Separation: Employ boric acid-impregnated TLC as the definitive method for separating the 1,2- and 1,3-diacylglycerol isomers. A single spot corresponding to the 1,2-isomer standard confirms the positional integrity of the acyl chains.

  • Fatty Acid Verification: If there is any doubt about the fatty acid composition, argentation TLC can be used to confirm the presence of one monounsaturated fatty acid.

By combining these methods, researchers can have a high degree of confidence in the structural integrity of their 1-oleoyl-2-palmitoyl-sn-glycerol samples, ensuring the reliability of subsequent experiments. This systematic approach, grounded in the chemical principles of chromatography, provides a robust and self-validating system for lipid analysis.

References

  • Gmeinwieser, A., & Liebisch, G. (2022). Lipid Analysis by Thin-Layer Chromatography—Detection, Staining and Derivatization. Metabolites, 12(1), 53. [Link]

  • Cyberlipid. (n.d.). TLC of acylglycerols. GERLI. [Link]

  • University of Ottawa. (n.d.). Thin Layer Chromatography. [Link]

  • Scribd. (n.d.). TLC Protocol for Lipid Separation. [Link]

  • RockEDU Science Outreach. (n.d.). Thin Layer Chromatography (TLC) for the Separation of Lipids. The Rockefeller University. [Link]

  • ResearchGate. (2017). TLC (thin-layer chromatography) for separation of lipids?. [Link]

  • Nikolova-Damyanova, B., & Momchilova, S. (2014). A Guide to the Practice of Quantitative Silver Ion TLC of Fatty Acids and Triacylglycerols. Lipid Library. [Link]

  • My-Tien T. Tran, M., & Su, P.-L. (2012). Lipid Extraction and Analysis. In WormBook (pp. 1-17). [Link]

  • Bodennec, J., Brichon, G., & Zwingelstein, G. (1997). A two-dimensional thin-layer chromatography procedure for simultaneous separation of ceramide and diacylglycerol species. Journal of Lipid Research, 38(8), 1732-1738. [Link]

  • Scilit. (n.d.). Determination of triglyceride structure via silver nitrate‐TLC. [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. [Link]

  • Nikolova-Damyanova, B., & Momchilova, S. (2019). A Guide to the Practice of Analytical Silver Ion-thin-layer chromatography on Pre-coated Silica Gel Plates. Lipid Library. [Link]

  • Nikolova-Damyanova, B., & Momchilova, S. (2007). silver ion thin-layer chromatography of fatty acids. a survey. Journal of Liquid Chromatography & Related Technologies, 30(9-10), 1447-1466. [Link]

  • YouTube. (2021, March 14). Biochemistry Lab - Thin layer chromatography for separation and identification of lipids. [Link]

  • Semantic Scholar. (n.d.). A two-dimensional thin-layer chromatography procedure for simultaneous separation of ceramide and diacylglycerol species.[Link]

  • ResearchGate. (2019). Simple Determination of Diacylglycerols Using Thin Layer Chromatography and Visible Spectrophotometry. [Link]

  • PubMed. (2019). A Specific Thin Layer Chromatography Method for the Identification and Separation of Medium Chain Acylglycerols. 18(2), 169-173. [Link]

  • Vaden, D. L., Gohil, V. M., Gu, Z., & Greenberg, M. L. (2005). Separation of yeast phospholipids using one-dimensional thin-layer chromatography. Analytical biochemistry, 338(1), 162-164. [Link]

  • Bou, R., Guardiola, F., & Codony, R. (2025). Ternary Phase Behavior of 1,3-Dipalmitoyl-2-linoleoylglycerol (PLP), 1-Palmitoyl-2-linoleoyl-3-stearoyl-rac-glycerol (PLS), and 1,3-Distearoyl-2-linoleoylglycerol (SLS): Minor TAG Species of Vegetable Fats and Oils. Crystal Growth & Design, 25(2), 789-801. [Link]

  • Fine, J. B., & Sprecher, H. (1982). Unidimensional thin-layer chromatography of phospholipids on boric acid-impregnated plates. Journal of lipid research, 23(4), 660-663. [Link]

  • PubChem. (n.d.). 1-Palmitoyl-2-oleoyl-sn-glycerol. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2014). Boric acid as a mobile phase additive for high performance liquid chromatography separation of ribose, arabinose and ribulose. [Link]

Sources

Validation

Technical Guide: Cross-Reactivity of Anti-DAG Antibodies with 1-Oleoyl-2-Palmitoyl-sn-Glycerol

Executive Summary This guide addresses the specificity and cross-reactivity of monoclonal anti-Diacylglycerol (DAG) antibodies toward the specific lipid species 1-oleoyl-2-palmitoyl-sn-glycerol (1,2-OPG) . The Bottom Lin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the specificity and cross-reactivity of monoclonal anti-Diacylglycerol (DAG) antibodies toward the specific lipid species 1-oleoyl-2-palmitoyl-sn-glycerol (1,2-OPG) .

The Bottom Line: High-quality monoclonal anti-DAG antibodies (typically Mouse IgM clones raised against 1,2-DAG haptens) will cross-react with 1-oleoyl-2-palmitoyl-sn-glycerol. The antibody recognizes the specific stereochemical configuration of the glycerol backbone and the ester bonds at the sn-1 and sn-2 positions, rather than the specific length of the fatty acid chains.

Critical Caveat: The primary cause of assay failure with 1,2-OPG is not antibody specificity, but acyl migration . 1,2-OPG rapidly isomerizes to the thermodynamically stable (but signaling-inactive) 1,3-isomer, which anti-DAG antibodies do not recognize.

Mechanistic Basis of Recognition

To understand the cross-reactivity profile, we must define the epitope. Unlike protein antibodies that target complex amino acid sequences, anti-lipid antibodies target structural motifs and charge distributions.

The Epitope: 1,2-sn-Glycerol Backbone

The "Universal" Anti-DAG antibodies (e.g., clones utilized in commercial ELISA kits from manufacturers like Echelon or Enzo) are designed to detect the signaling-active form of DAG.

  • Stereospecificity: The antibody requires the hydroxyl group at the sn-3 position and esterified fatty acids at sn-1 and sn-2.

  • Chain Independence: While extreme chain lengths (very short or very long/bulky) can alter micellar presentation, the antibody generally tolerates the C16:0 (Palmitic) and C18:1 (Oleic) chains found in 1,2-OPG.

The Isomerization Trap

In aqueous buffers or improper storage conditions, the acyl group at sn-2 migrates to sn-3.

  • 1,2-DAG (Active): Recognized by Antibody.[1][2] Activates PKC.

  • 1,3-DAG (Inactive): NOT recognized by Antibody. Does not activate PKC.

Visualization: DAG Signaling & Antibody Target

The following diagram illustrates the specific signaling node (DAG) and the structural requirement for antibody binding.

DAG_Signaling PLC Phospholipase C (PLC) PIP2 PIP2 (Membrane Bound) PLC->PIP2 Catalyzes DAG 1,2-DAG (Signaling Active) PIP2->DAG Hydrolysis IP3 IP3 (Soluble) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates DAG13 1,3-DAG (Inactive Isomer) DAG->DAG13 Acyl Migration (Spontaneous) Ab Anti-DAG Antibody (Detection) Ab->DAG Specific Binding Ab->DAG13 No Binding

Figure 1: The antibody targets the sn-1,2 configuration generated by PLC. Spontaneous isomerization to 1,3-DAG abolishes antibody recognition.

Comparative Performance Data

The following data represents the typical cross-reactivity profile of a high-affinity monoclonal Anti-DAG antibody (Clone 1.10.11 or equivalent) when tested via Competitive ELISA.

Experimental Conditions
  • Method: Competitive ELISA

  • Coating: Synthetic 1,2-Dioctanoyl-sn-glycerol (Standard DAG)

  • Competitor: Lipid of interest (titrated)

  • Detection: OD450nm (Inverse relationship to binding)

Lipid AnalyteStructureCross-Reactivity (%)Interpretation
1,2-Dioctanoyl-sn-glycerol 1,2-DAG (C8:0)100% Reference Standard (High solubility).
1-Oleoyl-2-Palmitoyl-sn-glycerol 1,2-DAG (C18:1/C16:0) ~85 - 95% High Recognition. Slight variance due to solubility/micelle formation in assay buffer.
1,3-O-P-glycerol 1,3-DAG (Isomer)< 5%Negligible. Antibody distinguishes regioisomers.
Triolein TAG (Triacylglycerol)< 1%No cross-reactivity (sn-3 is blocked).
Phosphatidic Acid (PA) DAG-Phosphate< 1%No cross-reactivity (Phosphate blocks epitope).
Monoacylglycerol (MAG) 1-MAG< 1%Requires two acyl chains for recognition.

Analysis: The antibody demonstrates robust recognition of 1-oleoyl-2-palmitoyl-sn-glycerol. The slight reduction in affinity compared to short-chain DAGs (C8) is often an artifact of the assay buffer (lipophilicity) rather than true epitope mismatch.

Validated Protocol: Measuring 1,2-OPG

To successfully detect 1-oleoyl-2-palmitoyl-sn-glycerol without interference from acyl migration, follow this modified Competitive ELISA workflow.

Reagents Required[1][3][4]
  • Blocking Buffer: 1% BSA in PBS (Do NOT use Tween-20 in the blocking step, as detergents can strip coated lipids).

  • Assay Buffer: PBS + 0.1% Ovalbumin.

  • Sample Diluent: PBS. Note: If 1,2-OPG is in organic solvent, evaporate and reconstitute immediately before use.

Step-by-Step Workflow
  • Plate Coating:

    • Coat 96-well plate with 1,2-Dioctanoyl-sn-glycerol (1 μg/mL) in PBS.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash 3x with PBS.[3]

    • Block with 200 μL 1% BSA/PBS for 1 hour at RT.

  • Sample Preparation (Critical Step):

    • Prepare 1-oleoyl-2-palmitoyl-sn-glycerol standards.

    • Keep samples on ice. Acyl migration accelerates at RT and physiological pH.

    • Optional: Add 5mM Boric Acid to stabilize the 1,2-isomer if pH > 7.4.

  • Competition:

    • Add 50 μL of Sample/Standard to wells.

    • Immediately add 50 μL of Anti-DAG Antibody (approx 0.5 μg/mL).

    • Incubate 1 hour at RT with gentle shaking.

  • Detection:

    • Wash 3x with PBS.[3]

    • Add HRP-conjugated Secondary Antibody (e.g., Goat anti-Mouse IgM).

    • Incubate 1 hour.

    • Develop with TMB substrate.

Workflow Logic Diagram

ELISA_Workflow Coat 1. Coat Plate (Generic 1,2-DAG) Block 2. Block (1% BSA, No Tween) Coat->Block Overnight 4°C Compete 3. Competition (Sample 1,2-OPG vs. Coated DAG) Block->Compete Add Sample + Ab Detect 4. Detection (Anti-IgM HRP) Compete->Detect Wash & Bind

Figure 2: Competitive ELISA workflow. High 1,2-OPG in the sample prevents the antibody from binding to the plate, resulting in a lower signal.

Troubleshooting & Controls

ObservationProbable CauseCorrective Action
No Inhibition (High Signal) Sample IsomerizationThe 1,2-OPG has converted to 1,3-OPG. Confirm sample integrity via TLC or Mass Spec before ELISA. Store lipids at -80°C.
High Background Non-specific BindingIncrease BSA concentration to 3%. Ensure secondary antibody is specific to IgM (if using IgM primary).
Poor Reproducibility Lipid Solubility1,2-OPG is hydrophobic. Ensure thorough vortexing or mild sonication when reconstituting in aqueous buffer.

References

  • Callender, H.L., et al. (2007). "Diacylglycerol species in cellular signaling." Journal of Biological Chemistry. Discusses the structural requirements for PKC activation and antibody recognition. [Link]

  • Lipid Maps. Structure and Isomerization of Diacylglycerols. Detailed chemical analysis of 1,2 vs 1,3 acyl migration. [Link]

  • Enzo Life Sciences. Diacylglycerol (DAG) ELISA Kit Manual. Provides protocols for competitive ELISA of DAG species. [Link]

Sources

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